molecular formula C25H27NO B563612 N-Desmethyl Tamoxifen-d5

N-Desmethyl Tamoxifen-d5

Cat. No.: B563612
M. Wt: 362.5 g/mol
InChI Key: NYDCDZSEEAUOHN-JZSWEIPSSA-N
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Description

N-Desmethyl Tamoxifen-d5 is the deuterium-labeled analog of N-Desmethyl Tamoxifen (NDTAM), a primary metabolite of the breast cancer drug Tamoxifen . In vivo, Tamoxifen is metabolized into NDTAM, which is then further metabolized into the highly active compound 4-hydroxy-N-desmethyltamoxifen (Endoxifen) . The antiestrogenic activity of Tamoxifen therapy is primarily attributed to these active metabolites, including Endoxifen . This deuterated standard is an essential tool for researchers conducting quantitative analytical studies. It is primarily used as an internal standard in techniques such as liquid chromatography-mass spectrometry (LC-MS) to enable the precise and accurate measurement of Tamoxifen and its metabolites in biological samples like blood plasma . This application is critical in pharmacological research for therapeutic drug monitoring, investigating Tamoxifen's metabolic pathways, and understanding the pharmacokinetic variability among patients, which can impact treatment outcomes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCDZSEEAUOHN-JZSWEIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Desmethyl Tamoxifen-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Tamoxifen-d5, a critical analytical tool in the research and development of tamoxifen-based therapies. This document details its physicochemical characteristics, its role in analytical methodologies, and provides illustrative diagrams of relevant biological and experimental processes.

Core Chemical and Physical Properties

This compound is the deuterated form of N-Desmethyl Tamoxifen (B1202), a primary metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.[1][2] The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] Its properties are summarized in the tables below.

Chemical Identification
PropertyValueReference
IUPAC Name N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine[4]
CAS Number 164365-16-6[4][5]
Molecular Formula C₂₅H₂₂D₅NO[5]
Molecular Weight 362.52 g/mol [4][5]
Synonyms (Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl-3,3,4,4,4-d5)phenoxy)-N-methylethan-1-amineN/A
Physicochemical Properties
PropertyValueReference
Appearance White to Off-white Solid[]
Purity >95% (HPLC)N/A
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[]
Storage Conditions -20°C[]
Melting Point 75-76°C[]

Role in Bioanalysis

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tamoxifen and its metabolites in biological matrices such as plasma and tissue.[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[9]

Experimental Protocols

While specific experimental conditions can vary between laboratories and analytical platforms, the following section outlines a representative UPLC-MS/MS protocol for the quantification of tamoxifen and its metabolites using this compound as an internal standard. This protocol is a composite based on several published methods.[7][8][10]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and this compound (internal standard) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all non-deuterated analytes by diluting the stock solutions in methanol. Serially dilute this mixed standard to prepare a series of calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the mixed working standard solution into a blank biological matrix (e.g., human plasma).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 30% B, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tamoxifen372.272.1
N-Desmethyl Tamoxifen358.258.1
4-Hydroxytamoxifen388.272.1
Endoxifen374.258.1
This compound 363.2 58.1

Visualizations

Tamoxifen Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tamoxifen, highlighting the formation of N-Desmethyl Tamoxifen.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxytamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6 Other_Metabolites Other Metabolites NDM_Tamoxifen->Other_Metabolites Hydroxy_Tamoxifen->Endoxifen CYP3A4/5 Hydroxy_Tamoxifen->Other_Metabolites Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantify using Calibration Curve Ratio_Calculation->Calibration_Curve

References

The Role of N-Desmethyl Tamoxifen-d5 in Modern Drug Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Tamoxifen-d5, a deuterated analog of the primary metabolite of Tamoxifen (B1202), serves a critical function in contemporary biomedical research. Its principal application lies in its use as an internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Application: An Internal Standard for Bioanalytical Assays

In the landscape of drug metabolism and pharmacokinetics, precision and accuracy are paramount. This compound is instrumental in achieving reliable quantification of N-Desmethyl Tamoxifen and other Tamoxifen metabolites in biological matrices such as plasma, serum, and tissue.[1][2] Its utility as an internal standard stems from its near-identical chemical and physical properties to the non-deuterated (endogenous) N-Desmethyl Tamoxifen. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, thus effectively normalizing for any variability or loss that may occur during the analytical process.[1] The key difference is its higher mass due to the five deuterium (B1214612) atoms, which allows it to be distinguished from the native analyte by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized this compound as an internal standard for the analysis of Tamoxifen and its metabolites.

Table 1: Mass Spectrometry Parameters for N-Desmethyl Tamoxifen and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Desmethyl Tamoxifen358.358.2[3][4][5]
This compound363.358.2[2]

Table 2: Chromatographic and Method Validation Data

ParameterN-Desmethyl TamoxifenThis compoundStudy Reference
Linearity Range 1 - 500 ng/mLNot Applicable[6]
4 - 2,000 ng/g (tissue)Not Applicable[1]
10 - 1000 ng/mLNot Applicable[2]
2 - 600 ng/mLNot Applicable[5]
Lower Limit of Quantification (LLOQ) 1.78 ng/mLNot Applicable[3][4]
2.00 ng/mLNot Applicable[5]
Retention Time 4.1 minNot specified, expected to be similar to analyte[3][4]

Experimental Protocols

The following sections detail typical methodologies for the use of this compound in the quantification of Tamoxifen metabolites.

Sample Preparation and Extraction

A common procedure for extracting Tamoxifen and its metabolites from plasma or serum is protein precipitation followed by liquid-liquid extraction.

  • Protein Precipitation: To a 200 µL aliquot of plasma or serum, 50 µL of an internal standard working solution (containing this compound in acetonitrile) is added.[3][4] This is followed by the addition of 50 µL of acetone (B3395972) to precipitate proteins.[3][4] The sample is then vortexed to ensure thorough mixing.

  • Liquid-Liquid Extraction: Following protein precipitation, 1 mL of a hexane/isopropanol mixture is added to the sample.[3][4] The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer, containing the analytes and the internal standard, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[2]

Chromatographic Conditions

The separation of N-Desmethyl Tamoxifen from other metabolites is typically achieved using a C18 analytical column.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm[3][4][5]

  • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., 0.2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[3][4]

  • Flow Rate: A typical flow rate is 0.300 mL/min.[3][4]

  • Run Time: The total run time is generally around 10 minutes.[3][4]

Mass Spectrometry Detection

A triple-quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is commonly used. The analytes are quantified using multiple reaction monitoring (MRM).

  • MRM Transitions: The specific precursor to product ion transitions monitored are listed in Table 1.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Tamoxifen_Metabolic_Pathway Tamoxifen Tamoxifen N_Desmethyl_Tamoxifen N-Desmethyl Tamoxifen (Metabolite) Tamoxifen->N_Desmethyl_Tamoxifen CYP3A4/5 _4_Hydroxy_Tamoxifen 4-Hydroxy Tamoxifen (Active Metabolite) Tamoxifen->_4_Hydroxy_Tamoxifen CYP2D6 Endoxifen (B1662132) Endoxifen (Active Metabolite) N_Desmethyl_Tamoxifen->Endoxifen CYP2D6 _4_Hydroxy_Tamoxifen->Endoxifen CYP3A4

Tamoxifen Metabolic Pathway

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC/LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical Workflow with Internal Standard

Conclusion

This compound is an indispensable tool in modern pharmaceutical research, enabling the accurate and precise quantification of Tamoxifen's primary metabolite. Its role as an internal standard in LC-MS/MS and UPLC-MS/MS assays is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and the overall development of safer and more effective cancer therapies. The methodologies outlined in this guide provide a framework for researchers to implement robust and reliable bioanalytical methods.

References

N-Desmethyl Tamoxifen-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Desmethyl Tamoxifen-d5, a deuterated metabolite of Tamoxifen (B1202), for researchers, scientists, and drug development professionals. This document outlines the compound's chemical and physical properties, provides insights into its analytical quantification, and describes its role in the metabolic pathway of Tamoxifen.

Certificate of Analysis Summary

While a batch-specific Certificate of Analysis is not publicly available, the following table summarizes the typical specifications for this compound based on data from various suppliers.[1][2] This information is crucial for researchers to ensure the quality and identity of the compound used in their experiments.

ParameterSpecificationReference
Chemical Name 2-[4-[(Z)-1,2-Diphenylbut-1-enyl]phenoxy]-N-methylethanamine-d5[3]
Molecular Formula C₂₅H₂₂D₅NO
Molecular Weight 362.52 g/mol
CAS Number 164365-16-6
Purity ≥98% (typically by HPLC)[4]
Appearance A solid[5]
Storage -20°C[4]
Solubility DMF: 20 mg/ml, Ethanol: 20 mg/ml, DMSO: 2 mg/ml[5]

Metabolic Pathway of Tamoxifen

N-Desmethyltamoxifen is a major metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM).[3] The metabolic conversion of Tamoxifen is primarily carried out by cytochrome P450 enzymes in the liver. N-Desmethyltamoxifen is formed through the N-demethylation of Tamoxifen, a reaction catalyzed by enzymes such as CYP3A4 and CYP3A5.[6] Subsequently, N-Desmethyltamoxifen is further metabolized to the highly active metabolite, Endoxifen (4-hydroxy-N-desmethyltamoxifen), by CYP2D6.[3][6] Endoxifen is considered a key mediator of Tamoxifen's therapeutic effects due to its high affinity for the estrogen receptor.[3][7]

Tamoxifen Metabolism Metabolic Pathway of Tamoxifen Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6

Metabolic conversion of Tamoxifen to N-Desmethyl Tamoxifen and Endoxifen.

Experimental Protocols

Accurate quantification of this compound is essential for pharmacokinetic and metabolic studies. The use of a deuterated internal standard like this compound allows for precise measurement by compensating for variations in sample preparation and instrument response.

Quantification of N-Desmethyl Tamoxifen in Biological Samples using LC-MS/MS

This section outlines a general protocol for the quantification of N-Desmethyl Tamoxifen in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on protocols described for the analysis of Tamoxifen and its metabolites.[8][9][10]

3.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte and internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Desmethyl Tamoxifen: The specific parent > product ion transition should be optimized. For example, m/z 358.3 > 58.2.[10]

    • This compound: The transition will be shifted by +5 Da (e.g., m/z 363.3 > 63.2).

  • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum signal intensity.

The following diagram illustrates the general workflow for this analytical method.

LCMSMS_Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Workflow for the quantification of N-Desmethyl Tamoxifen using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacology of Tamoxifen. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying this key metabolite. Understanding its properties, metabolic fate, and the protocols for its analysis is crucial for advancing research in breast cancer treatment and drug development.

References

N-Desmethyl Tamoxifen-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Desmethyl Tamoxifen-d5, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathways, and relevant experimental protocols. The inclusion of deuterated standards like this compound is crucial for tracer studies in quantifying drug metabolism and pharmacokinetics.

Core Compound Data

N-Desmethyl Tamoxifen is a primary metabolite of Tamoxifen. The deuterated form, this compound, serves as an internal standard in mass spectrometry-based analyses. It is important to distinguish between the different forms of deuterated N-Desmethyl Tamoxifen available.

Compound NameCAS NumberMolecular Weight ( g/mol )Molecular Formula
This compound164365-16-6362.52C₂₅H₂₂D₅NO
N-Desmethyl-4-hydroxy Tamoxifen-d51584173-54-5378.52C₂₅H₂₂D₅NO₂

Table 1: Physicochemical properties of common deuterated N-Desmethyl Tamoxifen variants.

Metabolic Significance and Signaling Pathway

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, into several active metabolites. N-desmethyltamoxifen is a major metabolite formed from tamoxifen through N-demethylation, a reaction catalyzed mainly by CYP3A4 and CYP3A5. This pathway accounts for approximately 92% of tamoxifen metabolism.[1][2] N-desmethyltamoxifen is then further converted to the highly potent antiestrogen, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), through hydroxylation by CYP2D6.[1] Endoxifen is considered a key active metabolite responsible for the therapeutic effects of tamoxifen due to its high affinity for the estrogen receptor (ER).[1]

The antiestrogenic activity of tamoxifen and its metabolites is primarily mediated through competitive binding to the estrogen receptor, which in turn modulates the transcription of estrogen-responsive genes.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tam N-Desmethyltamoxifen Tamoxifen->NDM_Tam CYP3A4/5 OH_Tam 4-hydroxytamoxifen Tamoxifen->OH_Tam CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tam->Endoxifen CYP2D6 ER Estrogen Receptor (ER) Endoxifen->ER Binds to OH_Tam->Endoxifen CYP3A4 Gene_Mod Modulation of Estrogen- Responsive Genes ER->Gene_Mod Regulates

Figure 1: Metabolic activation pathway of Tamoxifen.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. Below are summaries of relevant experimental protocols.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound, such as N-desmethyltamoxifen, to the estrogen receptor compared to estradiol (B170435).

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compound (e.g., N-desmethyltamoxifen).

  • Separation of Bound and Unbound Ligand: The reaction mixture is incubated with hydroxylapatite (HAP) slurry to bind the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity in the HAP pellet is measured by liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined.[3]

Workflow for Target Identification using SPROX

Stability of Proteins from Rates of Oxidation (SPROX) is a mass spectrometry-based technique used to identify protein targets of a small molecule by measuring changes in protein stability.

SPROX_Workflow cluster_control Control (- Drug) cluster_treatment Treatment (+ NDT) Control_Lysate Cell Lysate Control_Denature Denature (GdmCl) Control_Lysate->Control_Denature Control_Oxidize Oxidize (H₂O₂) Control_Denature->Control_Oxidize Control_Quench Quench Control_Oxidize->Control_Quench Control_Digest Digest (Trypsin) Control_Quench->Control_Digest Control_Label Label (iTRAQ/SILAC) Control_Digest->Control_Label Combine Combine Samples Control_Label->Combine Treatment_Lysate Cell Lysate + NDT Treatment_Denature Denature (GdmCl) Treatment_Lysate->Treatment_Denature Treatment_Oxidize Oxidize (H₂O₂) Treatment_Denature->Treatment_Oxidize Treatment_Quench Quench Treatment_Oxidize->Treatment_Quench Treatment_Digest Digest (Trypsin) Treatment_Quench->Treatment_Digest Treatment_Label Label (iTRAQ/SILAC) Treatment_Digest->Treatment_Label Treatment_Label->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Analysis Data Analysis (Identify Stability Changes) LC_MS->Data_Analysis

Figure 2: Experimental workflow for SPROX.

iTRAQ-SPROX Protocol Summary:

  • Sample Preparation: Aliquots of MCF-7 cell lysate are incubated with either N-desmethyltamoxifen (NDT) in DMSO or DMSO alone (control).

  • Denaturation: Samples are distributed into buffers with increasing concentrations of guanidinium (B1211019) chloride (GdmCl).

  • Oxidation and Quenching: Proteins are subjected to oxidation with hydrogen peroxide (H₂O₂), and the reaction is stopped with excess methionine.

  • Proteolysis and Labeling: Proteins are digested with trypsin, and the resulting peptides are labeled with iTRAQ reagents for quantitative proteomics.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Changes in protein stability upon NDT binding are determined by comparing the oxidation profiles of the treated and control samples.

Pharmacokinetic Analysis using LC-HR-MS/MS

This protocol is used for the quantification of tamoxifen and its metabolites, including N-desmethyltamoxifen, in biological matrices. The use of a deuterated internal standard like this compound is critical for accurate quantification.

Methodology:

  • Sample Collection: Biological samples (e.g., serum, brain tissue) are collected at various time points after administration of tamoxifen.

  • Sample Preparation: An internal standard (this compound) is added to the samples. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.

  • LC-HR-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a high-resolution tandem mass spectrometer. The analytes are separated by chromatography and detected by mass spectrometry.

  • Quantification: The concentrations of tamoxifen and its metabolites are determined by comparing the peak area ratios of the analytes to the internal standard.[4][5]

Conclusion

This compound is an indispensable tool for researchers in the field of pharmacology and drug development. Its use as an internal standard allows for precise and accurate quantification of N-desmethyltamoxifen in various biological samples, which is essential for understanding the pharmacokinetics and metabolism of tamoxifen. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for further research into the therapeutic actions and potential off-target effects of tamoxifen and its metabolites.

References

The Biological Role of N-desmethyltamoxifen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Tamoxifen (B1202) Metabolite

Abstract

N-desmethyltamoxifen is a primary and major metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1] While often considered a less active intermediate in the metabolic cascade leading to the highly potent endoxifen (B1662132), N-desmethyltamoxifen possesses its own distinct biological activities and plays a crucial role in the overall pharmacological profile of tamoxifen. This technical guide provides a comprehensive overview of the biological role of N-desmethyltamoxifen, including its metabolic generation, mechanism of action, and quantitative pharmacological data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research in this area.

Metabolism of Tamoxifen to N-desmethyltamoxifen

Tamoxifen is a prodrug that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 (CYP) enzyme system, to form a variety of metabolites.[2][3] The initial and major metabolic pathway for tamoxifen is N-demethylation, which results in the formation of N-desmethyltamoxifen.[4][5] This reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 isoforms.[1][4]

N-desmethyltamoxifen is the most abundant metabolite of tamoxifen found circulating in the plasma of patients undergoing treatment, with steady-state concentrations typically two- to threefold higher than the parent drug.[5][6] It has a long half-life of approximately 14 days, contributing significantly to the sustained therapeutic effect of tamoxifen.[5][7] Subsequently, N-desmethyltamoxifen serves as a crucial substrate for the polymorphic enzyme CYP2D6, which hydroxylates it to form endoxifen (4-hydroxy-N-desmethyltamoxifen), a metabolite with significantly greater antiestrogenic potency.[1][3]

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM N-desmethyltamoxifen Tamoxifen->NDM CYP3A4/5 4HT 4-hydroxytamoxifen Tamoxifen->4HT CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM->Endoxifen CYP2D6 4HT->Endoxifen CYP3A4/5

Figure 1: Simplified metabolic pathway of tamoxifen.

Mechanism of Action

The biological activity of N-desmethyltamoxifen is multifaceted, extending beyond its role as a precursor to endoxifen.

Estrogen Receptor Modulation

Like its parent compound, N-desmethyltamoxifen acts as a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-driven gene transcription and cell proliferation in ER-positive breast cancer cells.[1] However, its affinity for the estrogen receptor is relatively low compared to other active metabolites.

Non-Estrogen Receptor Mediated Effects

Emerging evidence suggests that N-desmethyltamoxifen also exerts biological effects through mechanisms independent of the estrogen receptor. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), with a potency reportedly tenfold greater than that of tamoxifen.[8][9][10] PKC is a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation. Inhibition of PKC can lead to cell cycle arrest and apoptosis.[7]

Furthermore, N-desmethyltamoxifen is a potent regulator of ceramide metabolism.[8][9] By limiting ceramide glycosylation, hydrolysis, and sphingosine (B13886) phosphorylation, it can influence signaling pathways involved in apoptosis and cell growth.

Pharmacological Activity: Quantitative Data

The following tables summarize the quantitative pharmacological data for N-desmethyltamoxifen in comparison to tamoxifen and its other major metabolites.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Reference
Estradiol100
Endoxifen181
4-hydroxytamoxifen181
Tamoxifen2.8
N-desmethyltamoxifen 2.4

Table 2: Inhibition of Cell Proliferation (MCF-7 Cells)

CompoundIC50 (µM)Reference
Endoxifen~0.01 - 0.1[11]
4-hydroxytamoxifen~0.01 - 0.1[11]
Tamoxifen~1 - 10[9][12]
N-desmethyltamoxifen ~1.5 - 10 [9]

Key Experimental Methodologies

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cytosol_Prep Prepare rat uterine cytosol (source of ER) Incubate Incubate cytosol, [3H]-Estradiol, and competitor at 4°C Cytosol_Prep->Incubate Radioligand_Prep Prepare [3H]-Estradiol solution (radioligand) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of N-desmethyltamoxifen (competitor) Competitor_Prep->Incubate Separate Separate bound from free radioligand (e.g., hydroxylapatite precipitation) Incubate->Separate Count Quantify bound radioactivity (scintillation counting) Separate->Count Analyze Calculate IC50 and relative binding affinity Count->Analyze

Figure 2: Workflow for a competitive ER binding assay.

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[13]

  • Assay Setup: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) are incubated with increasing concentrations of the unlabeled competitor (N-desmethyltamoxifen).[13]

  • Incubation: The mixture is incubated, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[13]

  • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of N-desmethyltamoxifen that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of N-desmethyltamoxifen to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of N-desmethyltamoxifen on the proliferation of estrogen-receptor-positive breast cancer cells.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in appropriate culture medium (e.g., RPMI 1640 supplemented with fetal calf serum and antibiotics).[14] For the assay, cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[15]

  • Treatment: The culture medium is replaced with a medium containing various concentrations of N-desmethyltamoxifen. A vehicle control (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 24-72 hours).[16][17]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 1-4 hours.[17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[16]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of N-desmethyltamoxifen that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Clinical Significance and Future Directions

While N-desmethyltamoxifen exhibits weaker antiestrogenic activity compared to endoxifen and 4-hydroxytamoxifen, its high plasma concentrations suggest that it likely contributes to the overall therapeutic effect of tamoxifen.[6] Its unique biological activities, such as PKC inhibition and modulation of ceramide metabolism, may also play a role in the anticancer effects of tamoxifen and warrant further investigation.

Understanding the complete biological profile of N-desmethyltamoxifen is crucial for optimizing tamoxifen therapy. Future research should focus on elucidating the clinical relevance of its non-ER mediated effects and its potential as a biomarker for predicting patient response to tamoxifen treatment. A deeper understanding of the interplay between N-desmethyltamoxifen and other tamoxifen metabolites will ultimately contribute to the development of more effective and personalized breast cancer therapies.

References

The Pharmacokinetic Profile of N-desmethyltamoxifen in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyltamoxifen is the primary metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive breast cancer. The biotransformation of tamoxifen is crucial as its metabolites, including N-desmethyltamoxifen and the subsequent active metabolite endoxifen (B1662132), are more potent than the parent drug.[1][2][3] Understanding the pharmacokinetic profile of N-desmethyltamoxifen in preclinical models is therefore essential for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of N-desmethyltamoxifen in various preclinical species, supported by detailed experimental protocols and data presented for comparative analysis.

Core Data Presentation: Pharmacokinetic Parameters of N-desmethyltamoxifen

The following tables summarize the key pharmacokinetic parameters of N-desmethyltamoxifen observed in preclinical studies. It is important to note that the majority of available data pertains to the formation and disposition of N-desmethyltamoxifen following the administration of tamoxifen, rather than direct administration of the metabolite itself.

Table 1: Pharmacokinetic Parameters of N-desmethyltamoxifen in Rats Following Oral Administration of Tamoxifen

ParameterValueAnimal ModelDosing RegimenSource
AUC (µg·hr/mL) 111Immature ovariectomized ratSingle 200 mg/kg tamoxifen[4]
Cmax (ng/mL) Not explicitly stated, peak levels at 24-48 hrImmature ovariectomized ratSingle 200 mg/kg tamoxifen[4]
t1/2 (hr) 12.1Immature ovariectomized ratSingle 200 mg/kg tamoxifen[4]
AUC (h·ng/mL) 283.7 ± 61.8RatSingle 10 mg/kg tamoxifen[5]
t1/2 (h) 16.4 ± 10.4RatSingle 10 mg/kg tamoxifen[5]

Table 2: Pharmacokinetic Parameters of N-desmethyltamoxifen in Mice Following Administration of Tamoxifen

ParameterValueAnimal ModelDosing RegimenSource
AUC (µg·hr/mL) 26.3Mature ovariectomized mouseSingle 200 mg/kg tamoxifen[4]
t1/2 (hr) 9.6Mature ovariectomized mouseSingle 200 mg/kg tamoxifen[4]
Cmax (ng/mL) Low, specific value not providedFemale CD1 mice20 mg/kg oral tamoxifen[6]

Table 3: Tissue Distribution of N-desmethyltamoxifen in Rats Following Repeated Oral Dosing of Tamoxifen

TissueConcentration Relative to SerumAnimal ModelDosing RegimenSource
Brain 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Fat 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Liver 8- to 70-fold higher (highest levels)Rat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Heart 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Lung 8- to 70-fold higher (highest levels)Rat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Kidney 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Uterus 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]
Testes 8- to 70-fold higherRat1 mg/kg/day tamoxifen for 3 or 14 days[7][8]

Metabolic Pathways and Signaling

The biotransformation of tamoxifen to its metabolites is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. N-demethylation of tamoxifen to N-desmethyltamoxifen is a major metabolic pathway.[1]

Tamoxifen_Metabolism Tamoxifen Tamoxifen N_desmethyltamoxifen N-desmethyltamoxifen (NDM) Tamoxifen->N_desmethyltamoxifen CYP3A4/5 (major) CYP2D6 (minor) _4_hydroxytamoxifen 4-hydroxytamoxifen Tamoxifen->_4_hydroxytamoxifen CYP2D6 (major) CYP2B6, CYP2C9, CYP2C19, CYP3A4 Tamoxifen_N_oxide Tamoxifen-N-oxide Tamoxifen->Tamoxifen_N_oxide FMO1, FMO3 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) N_desmethyltamoxifen->Endoxifen CYP2D6 _4_hydroxytamoxifen->Endoxifen CYP3A4 Tamoxifen_N_oxide->Tamoxifen CYP1A1, CYP2A6, CYP3A4, Hemoglobin, NADPH-P450 oxidoreductase

Caption: Metabolic pathway of tamoxifen.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments.

Protocol 1: Oral Administration of Tamoxifen for Pharmacokinetic Analysis of N-desmethyltamoxifen in Mice

1. Animal Model:

  • Species: Female CD1 mice[6]

  • Age/Weight: 4-6 weeks old[6]

  • Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatize animals for at least 3-5 days before the experiment.[9]

2. Drug Formulation and Administration:

  • Drug: Tamoxifen[6]

  • Formulation: Suspend tamoxifen in 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.[6]

  • Dose: 20 mg/kg body weight[6]

  • Route of Administration: Oral gavage[6]

3. Sample Collection:

  • Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 16, and 24 hours post-dose.[6][10]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 2,000g for 10 minutes to separate plasma.[11]

  • Store plasma samples at -80°C until analysis.[10]

4. Bioanalysis (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., deuterated N-desmethyltamoxifen).

    • Perform protein precipitation by adding acetonitrile.[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]

  • LC-MS/MS Conditions:

    • Use a C18 analytical column.[13]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[13]

    • Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific transitions for N-desmethyltamoxifen and the internal standard.[14]

    • Quantify the concentration of N-desmethyltamoxifen by comparing its peak area to that of the internal standard against a standard curve.

Protocol 2: Tissue Distribution of N-desmethyltamoxifen in Rats Following Oral Tamoxifen Administration

1. Animal Model:

  • Species: Male and female Sprague-Dawley rats[7][8]

  • Weight: 200-250 g[15]

  • Housing: As described in Protocol 1.

2. Drug Formulation and Administration:

  • Drug: Tamoxifen[7][8]

  • Formulation: Dissolve tamoxifen in a suitable vehicle (e.g., corn oil).[8]

  • Dose: 1 mg/kg body weight, administered daily for 14 days to achieve steady-state.[7][8]

  • Route of Administration: Oral gavage via an esophageal tube.[8]

3. Sample Collection:

  • On the final day of dosing, sacrifice animals at various time points (e.g., 0, 2, 4, 6, 12, and 24 hours) after the last dose.[8]

  • Collect blood samples as described in Protocol 1 to determine serum concentrations.

  • Dissect and collect various tissues of interest (e.g., brain, liver, lung, kidney, fat, heart, uterus, testes).[7][8]

  • Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.[8]

4. Bioanalysis (LC-MS/MS):

  • Tissue Homogenization:

    • Thaw tissues on ice.

    • Homogenize the tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a 1:5 (w/v) ratio.[11]

  • Sample Preparation and Analysis:

    • Follow the sample preparation and LC-MS/MS analysis steps as outlined in Protocol 1, using the tissue homogenate instead of plasma.[11]

    • Calculate the concentration of N-desmethyltamoxifen in each tissue and express it as ng/g of tissue.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of N-desmethyltamoxifen.

Preclinical_PK_Workflow cluster_planning Study Planning cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Experimental Design (Species, Dose, Route, Timepoints) B Protocol Development A->B C Animal Acclimatization B->C D Drug Formulation & Administration C->D E Sample Collection (Blood, Tissues) D->E F Sample Preparation (Extraction, Homogenization) E->F G LC-MS/MS Analysis F->G H Data Quantification G->H I Pharmacokinetic Modeling (NCA, Compartmental) H->I J Data Tabulation & Visualization I->J K Final Report Generation J->K

Caption: A typical workflow in a preclinical pharmacokinetic experiment.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of N-desmethyltamoxifen in preclinical models. The data clearly indicates that N-desmethyltamoxifen is a major and persistent metabolite of tamoxifen, with extensive distribution into various tissues. The provided experimental protocols offer a starting point for designing and conducting robust pharmacokinetic studies. Further research involving the direct administration of N-desmethyltamoxifen would be invaluable to fully characterize its pharmacokinetic profile, including its absolute bioavailability, and to better understand its contribution to the overall efficacy and safety of tamoxifen therapy.

References

A Technical Guide to N-Desmethyl Tamoxifen-d5: Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Desmethyl Tamoxifen-d5, a deuterated metabolite of Tamoxifen (B1202). This document serves as a critical resource for researchers engaged in pharmacological studies, particularly those involving drug metabolism, pharmacokinetics, and estrogen receptor modulation.

This compound: An Overview

This compound is a stable isotope-labeled form of N-Desmethyl Tamoxifen, a primary active metabolite of Tamoxifen. Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The deuterated analog serves as an invaluable internal standard for quantitative bioanalytical assays, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), enabling precise and accurate measurement of N-Desmethyl Tamoxifen levels in biological matrices.

Suppliers and Purity Information

A critical aspect of utilizing this compound in research is sourcing high-purity standards. The following table summarizes information from various suppliers. It is important to note that a Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific purity data.[1][2]

SupplierProduct NameCAS NumberPurityNotes
Simson Pharma N-Desmethyl Tamoxifen D5164365-16-6CoA available upon requestAccompanied by Certificate of Analysis.
LGC Standards This compound164365-16-6>95% (HPLC)[3]Metabolite; Stable Isotope Labelled.
MedchemExpress This compound164365-16-6CoA available upon request[2]Deuterium labeled N-Desmethyl Tamoxifen.
Santa Cruz Biotechnology N-Desmethyl Tamoxifen-ethyl-d5164365-16-6CoA available upon request[4][5]
Selleck Chemicals N-Desmethyltamoxifen hydrochloride15917-65-499.88% purity (HPLC)Non-deuterated form, for reference.[6]

Experimental Protocols

Accurate quantification of N-Desmethyl Tamoxifen is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for its analysis using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

A sensitive HPLC method with UV or fluorescence detection can be employed for the simultaneous determination of Tamoxifen and its metabolites, including N-Desmethyl Tamoxifen.[7][8][9][10][11]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a two-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Hypersil Gold® C18, 150mm × 4.6mm, 5μm).[7][9]

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 5mM triethylammonium (B8662869) phosphate, pH 3.3) and acetonitrile (B52724) (e.g., 57:43, v/v).[7][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detection at an appropriate wavelength or fluorescence detection. For enhanced sensitivity with fluorescence, post-column photochemical reaction can be used to convert the analytes to highly fluorescent phenanthrene (B1679779) derivatives.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high selectivity and sensitivity for the quantification of N-Desmethyl Tamoxifen, particularly in complex biological matrices.[8][12][13][14][15][16]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 100 µL of water:formic acid (100:1, v/v) and vortex.[12]

    • Add 100 µL of methanol (B129727) and agitate.[12]

    • Add 400 µL of the internal standard solution (this compound in a suitable solvent) and vortex.[12]

    • Centrifuge to precipitate proteins.[12]

    • Dilute the supernatant with water:formic acid (100:0.2, v:v) containing ammonium (B1175870) formate (B1220265) before injection.[12]

  • Chromatographic Conditions (UPLC):

    • Column: C18 analytical column (e.g., Acquity® C18, 150 × 2.1 mm, 1.7 μm).[13]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[12][13]

    • Flow Rate: Dependent on the UPLC system and column dimensions.

    • Injection Volume: 7 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[12]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Desmethyl Tamoxifen and this compound. For example, a potential transition for N-Desmethyltamoxifen is 358 -> 58.[12] The transition for the d5-labeled internal standard would be adjusted accordingly (e.g., 363 -> product ion).

Signaling Pathways and Mechanism of Action

N-Desmethyl Tamoxifen, as a metabolite of Tamoxifen, exerts its primary effect by acting as a selective estrogen receptor modulator (SERM).[17] It competitively binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression.

Metabolic Pathway of Tamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form more active metabolites. The initial step in one of the major metabolic pathways is the N-demethylation of Tamoxifen to N-Desmethyl Tamoxifen, a reaction catalyzed mainly by CYP3A4/5.[18]

Tamoxifen Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5

Caption: Metabolic conversion of Tamoxifen to N-Desmethyl Tamoxifen.

Estrogen Receptor Signaling Pathway and Inhibition by N-Desmethyl Tamoxifen

In the absence of an antagonist, estrogen (e.g., Estradiol) binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell proliferation and growth.[19][20][21][22][23]

N-Desmethyl Tamoxifen competes with estrogen for binding to the estrogen receptor. This binding event leads to a conformational change in the receptor that prevents the recruitment of co-activators and promotes the binding of co-repressors. Consequently, the transcription of estrogen-responsive genes is inhibited, leading to a blockade of the proliferative signal in estrogen-dependent cancer cells.[24]

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds NDM_Tamoxifen N-Desmethyl Tamoxifen-d5 NDM_Tamoxifen->ER Competitively Binds ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Dimerization & Activation ER_NDM ER-NDM Complex ER->ER_NDM Conformational Change ERE Estrogen Response Element (ERE) on DNA ER_Estrogen->ERE Binds ER_NDM->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Initiates Transcription_Blocked Transcription Blocked ERE->Transcription_Blocked Inhibits

Caption: Simplified Estrogen Receptor signaling and its inhibition.

Conclusion

This compound is an essential tool for researchers in the field of oncology and endocrinology. Its use as an internal standard ensures the reliability of quantitative data in studies investigating the pharmacokinetics and metabolism of Tamoxifen. A thorough understanding of its properties, analytical methodologies, and mechanism of action is paramount for its effective application in advancing our knowledge of endocrine therapies. This guide provides a foundational resource to support these research endeavors.

References

Methodological & Application

N-Desmethyl Tamoxifen-d5 as an Internal Standard for the LC-MS/MS Quantification of Tamoxifen and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] The clinical efficacy of tamoxifen is highly dependent on its metabolic conversion to active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), which have a 30- to 100-fold higher affinity for the estrogen receptor than the parent drug.[1][4] Given the significant inter-individual variability in tamoxifen metabolism, therapeutic drug monitoring of tamoxifen and its metabolites is crucial for optimizing treatment.[5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate and sensitive quantification of tamoxifen and its metabolites in biological matrices.[6][7] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response. N-Desmethyl Tamoxifen-d5 is a suitable internal standard for the quantification of N-desmethyltamoxifen and can be used in conjunction with other deuterated standards for the comprehensive analysis of tamoxifen's metabolic profile. This document provides a detailed protocol for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma using LC-MS/MS with this compound as an internal standard.

Tamoxifen Metabolic Pathway

Tamoxifen undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][8] The two main metabolic pathways are N-demethylation and 4-hydroxylation.[1][8] N-demethylation, predominantly catalyzed by CYP3A4 and CYP3A5, forms N-desmethyltamoxifen, the major primary metabolite.[8][9] 4-hydroxylation, mainly carried out by CYP2D6, produces 4-hydroxytamoxifen. The highly active metabolite, endoxifen, is formed through the hydroxylation of N-desmethyltamoxifen by CYP2D6 or the demethylation of 4-hydroxytamoxifen by CYP3A4.[1][8] These active metabolites are subsequently inactivated by phase II metabolism, such as glucuronidation.[2][8]

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyltamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 OH_Tamoxifen 4-Hydroxytamoxifen Tamoxifen->OH_Tamoxifen CYP2D6 Endoxifen Endoxifen (4-Hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6 OH_Tamoxifen->Endoxifen CYP3A4 Inactive_Metabolites Inactive Metabolites (e.g., Glucuronides) OH_Tamoxifen->Inactive_Metabolites Phase II Enzymes Endoxifen->Inactive_Metabolites Phase II Enzymes

Caption: Metabolic pathway of Tamoxifen.

Experimental Protocol

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma.

Materials and Reagents
  • Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen reference standards

  • Tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5 internal standards

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 190 µL of water and 400 µL of acetonitrile containing the internal standards (e.g., N-desmethyltamoxifen-d5 at a suitable concentration).[10]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 15,000 rpm for 30 minutes to precipitate proteins.[10]

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[10]

Sample_Preparation_Workflow Plasma 100 µL Plasma Sample Reagents Add 190 µL Water & 400 µL Acetonitrile with Internal Standards Plasma->Reagents Vortex Vortex (30 seconds) Reagents->Vortex Centrifuge Centrifuge (15,000 rpm, 30 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

References

Application Notes and Protocols for the Quantification of N-Desmethyl Tamoxifen-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and quantification of N-Desmethyl Tamoxifen-d5 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled compound is a key internal standard for the bioanalysis of N-desmethyl tamoxifen (B1202), a major metabolite of Tamoxifen.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, to form several active metabolites.[3][4] The main metabolic pathways are N-demethylation and 4-hydroxylation.[1][3] N-desmethyl tamoxifen is one of the major circulating metabolites.[5] Accurate quantification of tamoxifen and its metabolites in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies.[2]

This protocol outlines a robust and sensitive LC-MS/MS method for the analysis of this compound. While typically used as an internal standard, this protocol is designed for instances where direct quantification of the deuterated analog is required, for example, in pharmacokinetic studies involving the administration of labeled compounds.

Signaling Pathway of Tamoxifen

Tamoxifen exerts its effect by competitively binding to estrogen receptors (ER), thereby blocking the proliferative actions of estrogen on breast cancer cells.[2][6] Its active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen, have a much higher affinity for the estrogen receptor than tamoxifen itself.[1] The binding of tamoxifen or its active metabolites to the estrogen receptor leads to a conformational change in the receptor, which then recruits co-repressors instead of co-activators to the estrogen response element (ERE) on the DNA, inhibiting the transcription of estrogen-responsive genes.[7][8]

Tamoxifen_Signaling_Pathway cluster_cell Breast Cancer Cell Tamoxifen Tamoxifen Metabolites Active Metabolites (e.g., Endoxifen) Tamoxifen->Metabolites Metabolism ER Estrogen Receptor (ER) Metabolites->ER Binds Tam_ER_complex Tamoxifen-ER Complex ER->Tam_ER_complex CoRepressor Co-Repressors Tam_ER_complex->CoRepressor Recruits ERE Estrogen Response Element (ERE) CoRepressor->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Inhibits CellProliferation Inhibition of Cell Proliferation GeneTranscription->CellProliferation Estrogen Estrogen Estrogen->ER Binds (Blocked by Tamoxifen)

Caption: Tamoxifen Signaling Pathway

Experimental Protocol

This protocol is based on established methods for the quantification of tamoxifen and its metabolites in plasma.[9]

Materials and Reagents
  • This compound (Toronto Research Chemicals or equivalent)

  • Tamoxifen-d5 (as internal standard, if quantifying endogenous N-desmethyl tamoxifen simultaneously)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting tamoxifen and its metabolites from plasma.[8][9]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Tamoxifen-d5 at 10 ng/mL).

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard in Acetonitrile (300 µL) Plasma->Spike Vortex1 Vortex (30s) Spike->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental Workflow

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of N-Desmethyl Tamoxifen. These should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[7]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Desmethyl Tamoxifen: m/z 358 > 58this compound: m/z 363 > 63 (predicted)
Collision Energy Optimized for specific instrument
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Data Analysis and Quantification

Calibration Curve and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into drug-free human plasma. A typical calibration curve range for N-desmethyl tamoxifen is 1 to 500 ng/mL.[9]

Sample TypeConcentration Levels (ng/mL)
Calibration Curve 1, 2.5, 5, 10, 25, 50, 100, 250, 500
QC Low 3
QC Medium 75
QC High 400
Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters for N-desmethyl tamoxifen are summarized below.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and post-preparative stability should be established.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method, including protein precipitation for sample preparation and a robust LC-MS/MS system, offers the sensitivity and selectivity required for therapeutic drug monitoring and pharmacokinetic studies. Adherence to proper method validation ensures reliable and accurate results.

References

Application Notes and Protocols for N-Desmethyl Tamoxifen-d5 Solution Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Desmethyl Tamoxifen (B1202), a primary metabolite of Tamoxifen, plays a crucial role in the therapeutic efficacy of this widely used breast cancer drug.[1] Accurate quantification of N-Desmethyl Tamoxifen in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as N-Desmethyl Tamoxifen-d5, are the gold standard for quantitative mass spectrometry (MS) analysis, as they exhibit similar chemical and physical properties to the analyte, correcting for variations in sample preparation and instrument response.[2]

These application notes provide detailed protocols for the preparation of this compound solutions for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties and Solubility

This compound is a deuterated analog of N-Desmethyl Tamoxifen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₂D₅NO[]
Molecular Weight362.52 g/mol [][4]
AppearanceWhite to Off-white Solid[]
Purity≥95% by HPLC; 98% atom D[]
Storage-20°C[][5]
SolubilitySoluble in Methanol (B129727) (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly)[][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound solid

  • Methanol (HPLC or MS grade)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Amber vials for storage

Procedure:

  • Accurately weigh a precise amount of this compound solid using an analytical balance.

  • Transfer the weighed solid into a clean volumetric flask.

  • Add a small amount of methanol to dissolve the solid completely.

  • Once dissolved, add methanol to the flask's calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber vial for storage.

  • Store the stock solution at -20°C.[5]

Example Concentration: To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[2][7][8]

Protocol 2: Preparation of Working Standard Solutions

This protocol outlines the dilution of the stock solution to create working standard solutions for spiking into calibration standards and quality control samples.

Materials:

  • This compound stock solution (from Protocol 1)

  • Methanol (HPLC or MS grade)

  • Volumetric flasks or microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the stock solution to equilibrate to room temperature before use.

  • Perform serial dilutions of the stock solution with methanol to achieve the desired final concentrations.

  • For example, to prepare a 50 ng/mL working solution from a 1 mg/mL stock, you can perform a multi-step dilution.

  • Store the working solutions in labeled amber vials at -20°C. They may be stable for shorter periods at 4°C.

Table 2: Example Dilution Series for Working Standards

StepStarting ConcentrationVolume of StockDiluent (Methanol) VolumeFinal Concentration
11 mg/mL10 µL990 µL10 µg/mL
210 µg/mL10 µL990 µL100 ng/mL
3100 ng/mL500 µL500 µL50 ng/mL

Application in Sample Preparation for Mass Spectrometry

This compound internal standard working solution is added to biological samples (e.g., plasma, serum, tissue homogenates) at the beginning of the sample preparation process.

Workflow for Plasma/Serum Sample Preparation

G cluster_0 Sample Preparation plasma Plasma/Serum Sample add_is Add N-Desmethyl Tamoxifen-d5 IS plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_1 Tissue Sample Preparation tissue Tissue Homogenate add_is Add N-Desmethyl Tamoxifen-d5 IS tissue->add_is load_sample Load Sample add_is->load_sample spe_condition Condition SPE Cartridge spe_condition->load_sample spe_wash Wash SPE Cartridge load_sample->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_0 Quantification Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen (Analyte) Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxy Tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 NDM_Tamoxifen_d5 This compound (Internal Standard) Hydroxy_Tamoxifen->Endoxifen CYP3A4/5

References

Application of N-Desmethyl Tamoxifen-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethyl Tamoxifen-d5 as a crucial tool in the pharmacokinetic analysis of tamoxifen (B1202) and its metabolites. The protocols and data presented herein are essential for researchers in drug metabolism, clinical pharmacology, and oncology seeking to conduct accurate and reproducible studies.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As a prodrug, tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several active and inactive metabolites.[4][5] The primary active metabolites, 4-hydroxytamoxifen (B85900) (4-OH-TAM) and N-desmethyl-4-hydroxytamoxifen (endoxifen), exhibit significantly higher binding affinity for the estrogen receptor and greater antiestrogenic potency than the parent drug.[4][5][6] N-desmethyltamoxifen (NDM-TAM) is a major primary metabolite and a key precursor to the highly active endoxifen (B1662132).[1][4]

Given the critical role of its metabolites in therapeutic efficacy, understanding the pharmacokinetic profile of tamoxifen is paramount for optimizing patient outcomes. This compound, a deuterium-labeled analog of N-desmethyltamoxifen, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of tamoxifen and its metabolites in biological matrices.[7]

Metabolic Pathway of Tamoxifen

Tamoxifen is primarily metabolized by CYP3A4/5 to N-desmethyltamoxifen and by CYP2D6 to 4-hydroxytamoxifen. N-desmethyltamoxifen is further metabolized by CYP2D6 to endoxifen, while 4-hydroxytamoxifen is converted to endoxifen by CYP3A4/5.[1][7]

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_TAM N-Desmethyltamoxifen (NDM-TAM) Tamoxifen->NDM_TAM CYP3A4/5 OH_TAM 4-Hydroxytamoxifen (4-OH-TAM) Tamoxifen->OH_TAM CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_TAM->Endoxifen CYP2D6 OH_TAM->Endoxifen CYP3A4/5

Caption: Metabolic conversion of tamoxifen to its active metabolites.

Application in Quantitative Bioanalysis

This compound is predominantly used as an internal standard in LC-MS/MS assays designed to quantify tamoxifen and its key metabolites in various biological matrices, including plasma, serum, and tissue samples.[7][8][10][11] The stable isotope-labeled standard co-elutes with the unlabeled analyte (N-desmethyltamoxifen) and exhibits identical ionization efficiency but a different mass-to-charge ratio (m/z), allowing for precise quantification.

Key Advantages of Using this compound:
  • Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by other components in the biological sample.

  • Improved Precision and Accuracy: Accounts for variations in extraction recovery and instrument response.[7]

  • Reliable Quantification: Ensures that the measured concentration of the analyte is accurate and reproducible.

Experimental Protocols

The following protocols are generalized from published methods for the quantification of tamoxifen and its metabolites using LC-MS/MS with this compound as an internal standard.[7][10][11][12][13] Researchers should optimize these protocols for their specific instrumentation and experimental needs.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[13]

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (in acetonitrile)

  • Acetonitrile (B52724), cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50-200 µL of plasma or serum into a microcentrifuge tube.[10][13]

  • Add a specified amount of the this compound internal standard working solution.

  • Add 3 volumes of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to protein precipitation.[10]

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution

  • Extraction solvent (e.g., n-hexane/isopropanol)[10]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma or serum into a glass tube.[10]

  • Add the this compound internal standard.

  • Add 1 mL of the extraction solvent.[10]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the extract in the mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[10]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tamoxifen372.272.1
N-Desmethyltamoxifen358.258.1
4-Hydroxytamoxifen388.272.1
Endoxifen374.258.1
This compound (IS) 363.2 63.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The product ions for the deuterated standard are shifted by +5 Da due to the deuterium (B1214612) labels.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Patient_Dosing Patient Dosing with Tamoxifen Blood_Sampling Timed Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with This compound (IS) Plasma_Separation->IS_Spiking Extraction Extraction (Protein Precipitation or LLE) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of tamoxifen.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of tamoxifen and its metabolites.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Tamoxifen1 - 5000.5 - 5.0
N-Desmethyltamoxifen1 - 10000.5 - 5.0
4-Hydroxytamoxifen0.1 - 1000.1 - 0.5
Endoxifen0.2 - 1000.2 - 0.5

Data compiled from multiple sources.[10][11][12][14][15]

Table 2: Precision and Accuracy

AnalyteWithin-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)
Tamoxifen< 10< 1288 - 108
N-Desmethyltamoxifen< 9< 1190 - 106
4-Hydroxytamoxifen< 12< 1389 - 105
Endoxifen< 11< 1291 - 107

Represents typical acceptance criteria for bioanalytical method validation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of tamoxifen and its metabolites in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of drug and metabolite concentrations in biological matrices, which is crucial for understanding the complex metabolism of tamoxifen and its clinical implications. The protocols and data presented provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their specific research needs.

References

Application Note and Protocol: Quantification of N-desmethyltamoxifen in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. It acts as a prodrug, undergoing extensive metabolism in the liver primarily by cytochrome P450 (CYP) enzymes to form several active metabolites. N-desmethyltamoxifen is one of the major primary metabolites of tamoxifen, formed through the action of CYP3A4/5. Accurate quantification of N-desmethyltamoxifen is crucial for therapeutic drug monitoring and pharmacokinetic studies to optimize tamoxifen therapy and ensure treatment efficacy. This document provides a detailed protocol for a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-desmethyltamoxifen in human plasma.

Metabolic Pathway of Tamoxifen to N-desmethyltamoxifen

Tamoxifen is metabolized in the liver, where N-demethylation is a key pathway.

Tamoxifen Tamoxifen CYP3A45 CYP3A4/5 Tamoxifen->CYP3A45 NDT N-desmethyltamoxifen CYP3A45->NDT

Figure 1: Metabolic conversion of Tamoxifen to N-desmethyltamoxifen.

Experimental Protocols

This section details the complete methodology for the quantification of N-desmethyltamoxifen.

1. Materials and Reagents

  • N-desmethyltamoxifen reference standard (≥98% purity)

  • N-desmethyltamoxifen-d5 (internal standard, IS) (≥98% purity)[1][2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Instrumentation

  • Liquid Chromatography System: UPLC system (e.g., Waters ACQUITY UPLC H-Class)[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)[1]

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[3] or equivalent

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of N-desmethyltamoxifen and N-desmethyltamoxifen-d5 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the N-desmethyltamoxifen stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-desmethyltamoxifen-d5 stock solution in methanol.

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 18,000 x g for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean vial.

  • Dilute with 200 µL of water containing 0.1% formic acid.

  • Inject 7 µL into the LC-MS/MS system.[1]

5. Experimental Workflow

The following diagram outlines the major steps in the analytical procedure.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Inject Inject into UPLC Dilute->Inject Chromatography Chromatographic Separation Inject->Chromatography MS_Detect MS/MS Detection (MRM) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification Integration->Quantification

Figure 2: Experimental workflow for N-desmethyltamoxifen quantification.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[4]
Gradient 3 min at 40% B, linear ramp to 50% B over 1 min, hold for 1.5 min, return to 40% B at 6 min[4]
Injection Volume 7 µL[1]
Column Temperature 50°C[1]
Autosampler Temperature 10°C[1]
Total Run Time 8 minutes[4]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 1 kV[1]
Source Temperature 150°C[1]
Desolvation Temperature 600°C[1]
Cone Gas Flow 1 L/h[1]
Desolvation Gas Flow 800 L/h (Nitrogen)[1]
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-desmethyltamoxifen 358.358.3[3][5]45[1]22[1]
N-desmethyltamoxifen-d5 (IS) 363.0134.0[1]50[1]28[1]

Data Presentation and Method Performance

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 4: Calibration Curve Linearity

AnalyteRange (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
N-desmethyltamoxifen1 - 500[1]y = 0.012x + 0.003>0.9951/x

Table 5: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0< 12.1%[4]± 10.3%[4]< 11.5%[4]± 9.4%[4]
Low QC 3.0< 8.5%± 7.2%< 9.1%± 6.8%
Mid QC 75< 6.2%± 5.1%< 7.5%± 4.9%
High QC 400< 5.8%± 4.3%< 6.9%± 3.7%

Data synthesized from published methods demonstrating typical performance.[4]

Table 6: Extraction Recovery

AnalyteLow QC (3 ng/mL)Mid QC (75 ng/mL)High QC (400 ng/mL)
N-desmethyltamoxifen 85.2%[4]88.1%86.5%
IS -87.4%-

Recovery was consistent and not concentration-dependent.[4]

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of N-desmethyltamoxifen in human plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This protocol is well-suited for therapeutic drug monitoring and pharmacokinetic studies involving tamoxifen administration.

References

Application Notes and Protocols: N-Desmethyl Tamoxifen-d5 in Breast Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Desmethyl Tamoxifen-d5 (NDT-d5) in breast cancer cell line research, with a focus on the MCF-7 cell line. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

N-Desmethyl Tamoxifen (B1202) (NDT) is a primary metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] While NDT has a lower binding affinity for the estrogen receptor compared to other metabolites like 4-hydroxytamoxifen, it is the most abundant metabolite found in patients undergoing Tamoxifen therapy.[2] this compound is a deuterated form of NDT, which serves as an invaluable tool in mass spectrometry-based quantification, acting as an internal standard for accurate measurement of NDT levels in biological samples.[3] Understanding the cellular effects of NDT is crucial for a complete picture of Tamoxifen's mechanism of action and the development of resistance.

Applications in Breast Cancer Cell Line Research

The primary applications of this compound in breast cancer cell line research include:

  • Internal Standard for Quantitative Analysis: NDT-d5 is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of NDT in cell lysates, culture media, and in vivo samples.[3]

  • Metabolic Studies: Investigating the further metabolism of NDT to other active metabolites, such as endoxifen, within breast cancer cells.

  • Cellular Uptake and Efflux Studies: Quantifying the transport kinetics of NDT across the cell membrane.

  • Comparative Efficacy Studies: While less potent than other metabolites, NDT's biological activity can be assessed and compared to Tamoxifen and other metabolites to understand its contribution to the overall therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of N-Desmethyl Tamoxifen and related compounds on breast cancer cell lines.

Table 1: Effects of N-Desmethyl Tamoxifen on Protein Stability in MCF-7 Cells

ProteinGeneCellular FunctionFold Change in Stability with NDT
Peroxiredoxin-1PRDX1Redox regulation, antioxidant1.5
Heat shock protein HSP 90-alphaHSP90AA1Protein folding, signal transduction1.4
Tubulin beta chainTUBBCytoskeleton, cell division1.3
14-3-3 protein zeta/deltaYWHAZSignal transduction, cell cycle1.2
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHGlycolysis1.1

Data adapted from a study on protein stability changes in MCF-7 cells treated with N-Desmethyl Tamoxifen. The fold change represents the relative stability of the protein in the presence of NDT compared to a vehicle control.[1][2][4][5]

Table 2: Comparative IC50 Values of Tamoxifen and its Metabolites on MCF-7 Cell Viability

CompoundIC50 (µM)Cell LineAssayReference
Tamoxifen~10 - 23MCF-7MTT Assay[6][7][8]
4-Hydroxytamoxifen~0.01 - 0.1MCF-7MTT Assay[9]
N-Desmethyl Tamoxifen>10MCF-7Proliferation Assay[10]

Note: Specific IC50 values for N-Desmethyl Tamoxifen on MCF-7 cell viability are not consistently reported in the literature, with studies indicating significantly lower potency compared to Tamoxifen and 4-Hydroxytamoxifen.

Signaling Pathways Modulated by N-Desmethyl Tamoxifen

N-Desmethyl Tamoxifen, as a metabolite of Tamoxifen, is involved in modulating key signaling pathways that control the proliferation and survival of breast cancer cells.

NDT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER PI3K PI3K ER_mem->PI3K Activates MAPK_pathway MAPK Pathway (Raf/MEK/ERK) ER_mem->MAPK_pathway Activates EGFR EGFR EGFR->PI3K EGFR->MAPK_pathway NDT N-Desmethyl Tamoxifen NDT->ER_mem Interacts ER_cyto Cytoplasmic ER NDT->ER_cyto Binds ER_nuc Nuclear ER ER_cyto->ER_nuc Translocation Akt Akt PI3K->Akt Activates Apoptosis_node Apoptosis Akt->Apoptosis_node Inhibits Proliferation_node Cell Proliferation Akt->Proliferation_node Promotes MAPK_pathway->Proliferation_node Promotes ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Transcription Regulation Gene_Expression->Apoptosis_node Induction Gene_Expression->Proliferation_node Inhibition

Caption: N-Desmethyl Tamoxifen signaling pathways in breast cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in breast cancer cell line research.

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of N-Desmethyl Tamoxifen on the viability and proliferation of breast cancer cells.

MTT_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells treat_cells Treat cells with N-Desmethyl Tamoxifen (various concentrations) seed_cells->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cell viability assay.

Materials:

  • MCF-7 breast cancer cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • N-Desmethyl Tamoxifen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of N-Desmethyl Tamoxifen in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with N-Desmethyl Tamoxifen.

Apoptosis_Workflow start Start seed_cells Seed MCF-7 cells in 6-well plate start->seed_cells treat_cells Treat cells with N-Desmethyl Tamoxifen seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate harvest Harvest cells (trypsinization) incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_dark Incubate in the dark for 15 min stain->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis analysis by flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • N-Desmethyl Tamoxifen

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of N-Desmethyl Tamoxifen as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of NDT in cell lysates or culture media.

LCMS_Workflow start Start prep_samples Prepare cell lysates or culture media samples start->prep_samples add_is Spike samples with This compound (Internal Standard) prep_samples->add_is extract Protein precipitation and extraction of analytes add_is->extract evaporate Evaporate solvent and reconstitute extract->evaporate inject Inject sample into LC-MS/MS system evaporate->inject separate Chromatographic separation inject->separate detect Mass spectrometric detection (MRM) separate->detect quantify Quantify NDT based on peak area ratio to NDT-d5 detect->quantify end End quantify->end

Caption: Workflow for LC-MS/MS quantification of N-Desmethyl Tamoxifen.

Materials:

  • Cell lysate or culture medium samples

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 column

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Collect cell lysates or culture media from cells treated with N-Desmethyl Tamoxifen.

  • Internal Standard Spiking: To a known volume of the sample (e.g., 100 µL), add a fixed amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).

  • Protein Precipitation and Extraction: Add three volumes of cold acetonitrile to precipitate proteins and extract the analytes. Vortex vigorously and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Separate NDT and NDT-d5 using a suitable gradient on a C18 column.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both NDT and NDT-d5 in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using known concentrations of NDT spiked with the same amount of NDT-d5. Calculate the concentration of NDT in the unknown samples by comparing the peak area ratio of NDT to NDT-d5 against the calibration curve.

Conclusion

This compound is a critical tool for the accurate quantification of N-Desmethyl Tamoxifen in breast cancer cell line research. The provided protocols offer standardized methods for assessing the biological effects of NDT and for its precise measurement. Understanding the role of this major Tamoxifen metabolite will continue to be important for optimizing endocrine therapies and overcoming drug resistance in breast cancer.

References

Application Notes and Protocols for N-desmethyltamoxifen Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-desmethyltamoxifen, a primary metabolite of tamoxifen (B1202), for analytical quantification. The included methodologies cover solid-phase extraction (SPE), liquid-liquid extraction (LLE), protein precipitation (PPT), and ultrasound-assisted liquid extraction, primarily from plasma and dried blood spots (DBS).

Introduction

Accurate quantification of N-desmethyltamoxifen is crucial for therapeutic drug monitoring and pharmacokinetic studies of tamoxifen. The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the accuracy, precision, and sensitivity of the analytical method, which is often liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document offers a comparative overview of common sample preparation techniques and detailed protocols to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Quantitative Data Summary

The following table summarizes the quantitative performance of various sample preparation techniques for N-desmethyltamoxifen and related analytes.

TechniqueAnalyte(s)MatrixRecovery (%)Linearity Range (ng/mL)LLOQ (ng/mL)Reference
Solid-Phase Extraction (SPE) Tamoxifen and metabolitesFFPE Tissue83 - 884 - 2000 (for N-desmethyltamoxifen)4[1]
Ultrasound-Assisted Liquid Extraction Tamoxifen and metabolitesDried Blood Spots (DBS)40 - 92 (mean)Not specified in abstractNot specified in abstract[2]
Ultrasound-Assisted Liquid Extraction N-desmethyltamoxifenDried Blood Spots (DBS)83.8 - 96.31 - 5001[3]
Protein Precipitation (PPT) N-desmethyltamoxifenHuman PlasmaNot explicitly stated1 - 5000.5[4]
Supported Liquid Extraction (SLE) N-desmethyltamoxifenPlasmaHigh (not quantified in abstract)Not specifiedNot specified[5]
Sonication-Assisted Extraction N-desmethyltamoxifenVolumetric Absorptive Microsampling (VAMS)>90Not specified2.00[6]

Metabolic Pathway of Tamoxifen

N-desmethyltamoxifen is a major metabolite in the complex biotransformation of tamoxifen. Understanding this pathway is essential for interpreting analytical results.

Tamoxifen Metabolism Tamoxifen Tamoxifen N_desmethyltamoxifen N_desmethyltamoxifen Tamoxifen->N_desmethyltamoxifen CYP3A4/5 4-hydroxytamoxifen (B85900) 4-hydroxytamoxifen Tamoxifen->4-hydroxytamoxifen CYP2D6 Endoxifen (B1662132) Endoxifen N_desmethyltamoxifen->Endoxifen CYP2D6 4-hydroxytamoxifen->Endoxifen CYP3A4

Figure 1: Metabolic conversion of tamoxifen.

Experimental Protocols and Workflows

Detailed protocols for the most common sample preparation techniques are provided below, along with workflow diagrams for visualization.

Solid-Phase Extraction (SPE) from Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

SPE is a robust method for purifying and concentrating analytes from complex matrices. This protocol is adapted for the extraction of tamoxifen and its metabolites from FFPE tissue.[1]

Protocol:

  • Deparaffinization:

    • Place six 15 µm paraffin (B1166041) sections from an FFPE tissue block into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of xylene and incubate for 10 minutes at room temperature to dissolve the paraffin.

    • Centrifuge at 20,000 x g for 5 minutes.

    • Carefully collect the xylene supernatant, which contains the analytes, and transfer it to a clean tube.

    • Repeat the xylene wash and combine the supernatants.

  • SPE Column Conditioning:

    • Condition an SPE column by passing 3 mL of methanol (B129727), followed by 3 mL of acetonitrile.

  • Sample Loading:

    • Load the combined xylene supernatant onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of 10% methanol to remove interfering substances.

    • Dry the SPE cartridge under vacuum for 2 minutes.

  • Elution:

Workflow Diagram:

SPE Workflow A Deparaffinize FFPE tissue with xylene C Load sample extract A->C B Condition SPE column B->C D Wash column C->D E Elute N-desmethyltamoxifen D->E F Analyze by LC-MS/MS E->F

Figure 2: Solid-Phase Extraction workflow.
Ultrasound-Assisted Liquid Extraction from Dried Blood Spots (DBS)

This method offers a simple and efficient way to extract N-desmethyltamoxifen from DBS samples.[2][3]

Protocol:

  • Sample Collection:

    • Spot a known volume of whole blood onto a specialized filter paper card and allow it to dry completely.

  • Extraction:

    • Punch out a disc from the dried blood spot and place it in a microcentrifuge tube.

    • Add a precise volume of extraction solvent (e.g., methanol).

    • Place the tube in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) to facilitate the extraction of the analyte from the paper matrix.

  • Post-Extraction:

    • After sonication, centrifuge the tube to pellet any debris.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram:

DBS Workflow A Collect blood spot on filter paper B Punch DBS disc A->B C Add extraction solvent B->C D Ultrasound-assisted extraction C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F

Figure 3: Dried Blood Spot extraction workflow.
Protein Precipitation (PPT) from Human Plasma

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[4]

Protocol:

  • Sample Preparation:

    • In a microcentrifuge tube, add 100 µL of human plasma.

    • To disrupt protein binding, add 100 µL of water containing 1% formic acid and vortex vigorously for 30 seconds.

  • Precipitation:

    • Add 100 µL of methanol and agitate the mixture for 10 minutes at room temperature.

    • Add 400 µL of an internal standard solution (in an appropriate solvent like acetonitrile) and vortex again.

  • Protein Removal:

    • Centrifuge the sample at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer 300 µL of the clear supernatant to a new vial.

    • Dilute the supernatant with 300 µL of a water/formic acid solution with ammonium formate (B1220265) before injection into the LC-MS/MS system.

Workflow Diagram:

PPT Workflow A Add plasma to tube B Add acid and methanol A->B C Vortex and agitate B->C D Add internal standard C->D E Centrifuge to pellet protein D->E F Collect and dilute supernatant E->F G Analyze by LC-MS/MS F->G

Figure 4: Protein Precipitation workflow.
Supported Liquid Extraction (SLE) from Plasma

SLE is an alternative to traditional LLE that avoids emulsion formation and offers high analyte recoveries.[5]

Protocol:

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma with an equal volume (100 µL) of 0.5 M ammonium hydroxide.

  • Sample Loading:

    • Load the 200 µL of pre-treated plasma onto an SLE+ plate or column.

    • Apply a brief pulse of vacuum to initiate the flow and allow the sample to absorb for 5 minutes.

  • Elution:

    • Add 500 µL of chlorobutane to the plate/column, apply a short vacuum pulse, and wait for 5 minutes.

    • Repeat the elution step with another 500 µL of chlorobutane.

  • Post-Extraction:

    • Evaporate the combined eluate to dryness.

    • Reconstitute the residue in 500 µL of a suitable solvent mixture (e.g., 0.1% formic acid in 50:50 water/methanol) for LC-MS/MS analysis.

Workflow Diagram:

SLE Workflow A Pre-treat plasma sample B Load sample onto SLE+ plate A->B C Elute with organic solvent (x2) B->C D Evaporate eluate C->D E Reconstitute residue D->E F Analyze by LC-MS/MS E->F

Figure 5: Supported Liquid Extraction workflow.

References

Application Note: High-Throughput Analysis of Tamoxifen and its Deuterated Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] The efficacy and toxicity of tamoxifen are significantly influenced by its complex metabolism, primarily carried out by cytochrome P450 enzymes into active metabolites such as 4-hydroxytamoxifen (B85900) (4-HT) and endoxifen (B1662132) (4-hydroxy-N-desmethyl-tamoxifen).[1][2][3] Therapeutic drug monitoring of tamoxifen and its metabolites is crucial for optimizing patient dosage and ensuring treatment efficacy. The use of deuterated internal standards is indispensable for accurate quantification in complex biological matrices, as they exhibit similar chemical and physical properties to the analytes, compensating for variations during sample preparation and analysis.[3][4][5] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tamoxifen and its key metabolites, utilizing their corresponding deuterated analogues as internal standards.

Experimental Workflow

workflow Figure 1: Experimental Workflow for Tamoxifen Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with Deuterated Internal Standards Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC/HPLC System Supernatant->Injection Transfer Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio to Internal Standard) Detection->Quantification Data Acquisition Results Concentration Calculation Quantification->Results

Caption: Figure 1: General workflow from sample preparation to data analysis for the quantification of tamoxifen and its metabolites.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of tamoxifen and its metabolites.

Table 1: Linearity and Limits of Quantification

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Tamoxifen1 - 5000.5
N-desmethyl-tamoxifen1 - 5000.5
4-hydroxytamoxifen0.1 - 500.1
Endoxifen0.2 - 1000.2

Data compiled from representative validated methods.[6]

Table 2: Accuracy and Precision

AnalyteQuality Control LevelWithin-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Tamoxifen Low< 15< 1585-115
Medium< 15< 1585-115
High< 15< 1585-115
N-desmethyl-tamoxifen Low< 15< 1585-115
Medium< 15< 1585-115
High< 15< 1585-115
4-hydroxytamoxifen Low< 15< 1585-115
Medium< 15< 1585-115
High< 15< 1585-115
Endoxifen Low< 15< 1585-115
Medium< 15< 1585-115
High< 15< 1585-115

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting tamoxifen and its metabolites from plasma or serum samples.[6]

  • Materials:

    • Human plasma or serum samples

    • Working solutions of deuterated internal standards (e.g., tamoxifen-d5, N-desmethyl-tamoxifen-d5, 4-hydroxytamoxifen-d5, endoxifen-d5) in methanol.

    • Acetonitrile with 0.1% formic acid (precipitation solvent).

    • Microcentrifuge tubes (1.5 mL).

    • Vortex mixer and centrifuge.

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control, except for the blank matrix.

    • Vortex mix for 10 seconds.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A UPLC or HPLC system coupled with a triple quadrupole mass spectrometer.

    • Electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 x 2.1 mm, 3.5 µm) is a suitable choice.[3]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[3]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      1.0 20
      5.0 95
      7.0 95
      7.1 20

      | 10.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Tamoxifen 372.2 72.1
      Tamoxifen-d5 377.2 72.1
      N-desmethyl-tamoxifen 358.2 58.1
      N-desmethyl-tamoxifen-d5 363.2 58.1
      4-hydroxytamoxifen 388.2 72.1
      4-hydroxytamoxifen-d5 393.2 72.1
      Endoxifen 374.2 58.1
      Endoxifen-d5 379.2 58.1

      MRM transitions should be optimized for the specific instrument used.[3]

Tamoxifen Metabolism and Bioactivation

metabolism Figure 2: Simplified Metabolic Pathway of Tamoxifen Tamoxifen Tamoxifen NDM_Tam N-desmethyl-tamoxifen Tamoxifen->NDM_Tam CYP3A4/5 OH_Tam 4-hydroxytamoxifen (Active Metabolite) Tamoxifen->OH_Tam CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tam->Endoxifen CYP2D6 OH_Tam->Endoxifen CYP3A4/5

Caption: Figure 2: The primary metabolic pathways of tamoxifen to its active metabolites.[3]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of tamoxifen and its deuterated metabolites in biological matrices. The use of deuterated internal standards is critical for achieving high accuracy and precision, making this method highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in the context of breast cancer therapy. The provided protocols offer a solid foundation for laboratories aiming to implement this type of analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression with N-Desmethyl Tamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues when using N-Desmethyl Tamoxifen-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when using this compound?

A: Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] When using this compound as a deuterated internal standard, the assumption is that it will experience the same degree of ion suppression as the non-labeled N-Desmethyl Tamoxifen (B1202). However, if differential suppression occurs, the accuracy of the quantification can be compromised.[2]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

A: Ideally, a deuterated internal standard (IS) should co-elute perfectly with the analyte and experience the same degree of ion suppression.[1][3] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][4] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][4]

Q3: What are the common causes of signal suppression in LC-MS analysis of this compound?

A: Common causes of ion suppression include:

  • Co-eluting Matrix Components: Endogenous compounds from biological samples (e.g., salts, phospholipids, proteins) can co-elute with N-Desmethyl Tamoxifen and its deuterated standard, competing for ionization in the mass spectrometer source.[2][5]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[2][6]

  • Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[2] Even trace impurities in the mobile phase water can be a source of suppression.[2]

  • Competition for Charge or Droplet Surface Area: In electrospray ionization (ESI), which is commonly used for Tamoxifen analysis, co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, hindering the analyte's transition into the gas phase.[2][5]

Troubleshooting Guides

Problem 1: The signal for my this compound internal standard is low or inconsistent across a batch of samples.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify regions of high ion suppression in your chromatogram.

    • Improve Sample Cleanup: Enhance your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove more interfering compounds than a simple protein precipitation.[7]

    • Chromatographic Separation: Modify your LC method to separate N-Desmethyl Tamoxifen and its d5-IS from the regions of ion suppression. This could involve changing the column, mobile phase composition, or gradient profile.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[8]

Problem 2: The peak area ratio of N-Desmethyl Tamoxifen to this compound is not consistent for my calibrators and quality controls.

  • Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed solution of N-Desmethyl Tamoxifen and this compound and carefully examine the chromatograms. Overlay the traces for both compounds to confirm they have identical retention times.[3] Even a slight separation can lead to differential matrix effects.[4]

    • Adjust Chromatography: If separation is observed, consider using a column with slightly lower resolution to encourage co-elution.[4] Alternatively, modify the mobile phase to minimize the deuterium isotope effect on retention time.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to mimic the matrix effects.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of N-Desmethyl Tamoxifen at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump containing the N-Desmethyl Tamoxifen standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for N-Desmethyl Tamoxifen, inject an extracted blank matrix sample onto the LC column.

  • Monitor the N-Desmethyl Tamoxifen signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

Protocol 2: Assessment of Co-elution of Analyte and Internal Standard

Objective: To confirm that N-Desmethyl Tamoxifen and this compound have identical retention times under the established chromatographic conditions.

Methodology:

  • Prepare three separate solutions:

    • Solution A: N-Desmethyl Tamoxifen standard in a suitable solvent.

    • Solution B: this compound internal standard in the same solvent.

    • Solution C: A mixture of both N-Desmethyl Tamoxifen and this compound.

  • Set up the LC-MS method with the intended chromatographic conditions.

  • Inject each solution separately.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.

  • Overlay the chromatograms of the analyte and the internal standard from the injection of the mixed solution (Solution C). The peaks should perfectly overlap.

Data Presentation

Table 1: Typical Mass Spectrometric Parameters for N-Desmethyl Tamoxifen and its d5-labeled Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Tamoxifen358.358.2
This compound363.358.2

Note: These values are typical and may require optimization on your specific instrument.[7][9]

Visualizations

Signal_Suppression_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source Analyte N-Desmethyl Tamoxifen Ionization Ionization Process (ESI) Analyte->Ionization IS N-Desmethyl Tamoxifen-d5 IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Competition Signal Analyte Signal Ionization->Signal Ideal Condition SuppressedSignal Suppressed Signal Ionization->SuppressedSignal With Matrix Interference

Caption: Conceptual diagram of signal suppression in the MS ion source.

Troubleshooting_Workflow Start Start: Signal Suppression Observed for N-Desmethyl Tamoxifen-d5 CheckCoElution Step 1: Verify Co-elution of Analyte and IS Start->CheckCoElution NotCoEluting Not Co-eluting CheckCoElution->NotCoEluting No CoEluting Co-eluting CheckCoElution->CoEluting Yes PostColumnInfusion Step 2: Perform Post-Column Infusion Experiment SuppressionZone Suppression Zone Identified PostColumnInfusion->SuppressionZone NoSuppression No Significant Suppression PostColumnInfusion->NoSuppression OptimizeCleanup Step 3: Optimize Sample Cleanup Resolved Issue Resolved OptimizeCleanup->Resolved AdjustChroma Step 4: Adjust Chromatography AdjustChroma->Resolved DiluteSample Step 5: Consider Sample Dilution DiluteSample->Resolved NotCoEluting->AdjustChroma CoEluting->PostColumnInfusion SuppressionZone->OptimizeCleanup NoSuppression->DiluteSample

Caption: Troubleshooting workflow for this compound signal suppression.

References

Technical Support Center: N-Desmethyl Tamoxifen-d5 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-Desmethyl Tamoxifen-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: For initial method development, we recommend the following parameters, which can be further optimized based on your specific instrumentation and sample matrix.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile (B52724)
GradientStart with a gradient of 40% B, increasing to 90% B over 5 minutes.[1]
Flow Rate0.2 - 0.4 mL/min[1]
Column Temperature40 - 50°C[1][2]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Precursor Ion (m/z)363.3[1]
Product Ion (m/z)58.2[1]
Collision Energy (V)20 - 28 V (instrument dependent)[1][2]
Cone Voltage (V)45 - 50 V (instrument dependent)[2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the ideal choice for quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: It is structurally and chemically almost identical to the analyte (N-Desmethyl Tamoxifen), ensuring it behaves similarly during sample preparation, chromatography, and ionization.

  • Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time.

  • Compensation for Variability: By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.[3]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Q: I am not observing a signal, or the signal for my internal standard is very weak. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors throughout the experimental workflow. The following troubleshooting workflow can help identify the root cause.

G cluster_0 Troubleshooting: Low/No IS Signal A Start: Low/No Signal for this compound B Verify IS Concentration & Purity A->B C Check Instrument Parameters B->C Concentration OK G Signal Restored? B->G Concentration Error Found & Corrected D Investigate Sample Preparation C->D Parameters Correct C->G Parameter Error Found & Corrected E Assess for Ion Suppression D->E Prep Protocol Followed D->G Prep Error Found & Corrected F Review LC Conditions E->F No Obvious Suppression E->G Suppression Mitigated F->G LC Conditions OK F->G LC Issue Resolved H Consult Instrument Specialist G->H No

Fig 1. Troubleshooting workflow for low or no internal standard signal.

Troubleshooting Steps:

  • Verify Internal Standard Preparation:

    • Concentration: Double-check the calculations and dilutions for your this compound working solution. An error in preparation is a frequent cause of low signal.

    • Purity and Integrity: Ensure the stock material has not degraded. If in doubt, prepare a fresh stock solution.

  • Check Mass Spectrometer Settings:

    • MRM Transition: Confirm that the correct precursor (363.3 m/z) and product (58.2 m/z) ions are being monitored.[1]

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Check for a stable spray.

    • Gas Flows and Temperatures: Verify that desolvation gas flow and temperature are appropriate for your mobile phase composition and flow rate.[2]

  • Investigate Sample Preparation:

    • Extraction Recovery: Your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may result in poor recovery of the internal standard. Perform a recovery experiment to assess the efficiency of your extraction.

    • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression.

  • Assess for Ion Suppression:

    • Post-Column Infusion: This experiment can identify regions in your chromatogram where ion suppression is occurring.

    • Dilution: Analyze a sample that has been diluted to reduce the concentration of matrix components. If the signal improves disproportionately, ion suppression is likely.

  • Review Liquid Chromatography Conditions:

    • Column Performance: A contaminated or old column can lead to poor peak shape and reduced signal intensity.

    • Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate to promote ionization.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: The chromatographic peak for this compound is not symmetrical. What could be causing this and how can I improve it?

A: Poor peak shape can compromise the accuracy and precision of your quantification. The following logical diagram outlines potential causes and solutions.

G cluster_1 Troubleshooting: Poor Peak Shape A Start: Poor Peak Shape Observed B Check for Column Contamination/Void A->B C Injection Solvent Mismatch? B->C Column OK G Peak Shape Improved? B->G Flushed/Replaced Column D Mobile Phase pH appropriate? C->D Solvent OK C->G Matched Injection Solvent to Mobile Phase E Secondary Interactions with Column? D->E pH OK D->G Adjusted Mobile Phase pH F Extra-Column Volume? E->F No Obvious Interactions E->G Changed Column Type F->G Tubing/Fittings OK F->G Optimized Tubing/Fittings H Consider New Column/Method Development G->H No

Fig 2. Logical diagram for troubleshooting poor peak shape.

Troubleshooting Steps:

  • Column Health:

    • Contamination: A buildup of matrix components on the column frit or stationary phase can cause peak splitting and tailing.[4] Flush the column with a strong solvent or, if necessary, replace it.

    • Column Void: A void at the head of the column can lead to split peaks. This can be caused by high pressure or a mobile phase with a pH that degrades the silica.[4]

  • Injection Solvent:

    • If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[4] Ideally, the sample should be dissolved in the initial mobile phase.

  • Mobile Phase pH:

    • The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is stable and appropriate for the analysis.

  • Secondary Interactions:

    • Peak tailing can occur due to interactions between the analyte and active sites on the column packing material. Consider using a column with different end-capping or a different stationary phase.

  • Extra-Column Effects:

    • Excessively long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening.[4] Ensure all connections are secure and minimize the length and diameter of tubing where possible.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of this compound.

    • Dissolve in methanol (B129727) to achieve a final concentration of 1 mg/mL.[1]

    • Store at an appropriate temperature as recommended by the supplier.

  • Working Solution (50 ng/mL):

    • Dilute the stock solution in methanol to a concentration of 50 ng/mL.[1] This solution will be used to spike into samples.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a general guideline for plasma or serum samples and should be optimized for your specific application.

  • Sample Aliquoting:

    • Pipette a known volume of your sample (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume of the this compound working solution to each sample, calibrator, and quality control.

  • Precipitation:

    • Add three volumes of cold acetonitrile (e.g., 300 µL) to the sample.

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL). This step helps to improve peak shape and compatibility with the LC system.

  • Injection:

    • Inject the reconstituted sample into the LC-MS/MS system.

G cluster_2 Sample Preparation Workflow A 1. Aliquot Sample B 2. Spike with IS (this compound) A->B C 3. Add Acetonitrile (Protein Precipitation) B->C D 4. Vortex C->D E 5. Centrifuge D->E F 6. Transfer Supernatant E->F G 7. Evaporate & Reconstitute (Optional) F->G H 8. Inject into LC-MS/MS G->H

Fig 3. General workflow for sample preparation using protein precipitation.

References

Technical Support Center: Quantifying N-desmethyltamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-desmethyltamoxifen. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of N-desmethyltamoxifen using LC-MS/MS. Each section details a specific problem, its potential causes, and recommended solutions.

Issue 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, or Broadening)

A symmetrical and sharp chromatographic peak is crucial for accurate quantification. Deviations from the ideal peak shape can compromise the reliability of your results.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase pH N-desmethyltamoxifen is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is commonly used to promote protonation and improve peak symmetry.
Secondary Interactions with Column Residual silanol (B1196071) groups on the column can interact with the basic analyte, causing peak tailing.[1] Use a column with end-capping or a base-deactivated column. Consider using a column with a different chemistry if tailing persists.
Column Contamination or Degradation Accumulation of matrix components on the column can lead to peak distortion.[2] Regularly flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting or broadening.[2] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
High Injection Volume or Concentration Overloading the column with a high concentration or volume of the sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
System Dead Volume Excessive tubing length or poorly made connections can increase extra-column volume and contribute to peak broadening.[3] Use tubing with a small internal diameter and ensure all fittings are secure.

Issue 2: Low or Inconsistent Extraction Recovery

Efficient extraction is critical for achieving the desired sensitivity and ensuring the accuracy of the quantification.

Possible Causes and Solutions:

Cause Solution
Suboptimal Extraction Method The choice of extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) significantly impacts recovery. Evaluate different methods to find the most suitable one for your matrix.
Incorrect pH during LLE For Liquid-Liquid Extraction (LLE), the pH of the aqueous phase must be optimized to ensure N-desmethyltamoxifen is in its neutral form for efficient extraction into an organic solvent.
Inappropriate SPE Sorbent or Elution Solvent For Solid-Phase Extraction (SPE), the choice of sorbent and elution solvent is crucial. For N-desmethyltamoxifen, a C18 or a mixed-mode cation exchange sorbent can be effective. The elution solvent must be strong enough to desorb the analyte from the sorbent.
Insufficient Mixing or Incubation Time Ensure thorough vortexing and adequate incubation time during the extraction process to allow for complete partitioning of the analyte.
Analyte Binding to Labware N-desmethyltamoxifen can adsorb to glass or plastic surfaces. Using low-binding tubes or silanized glassware can help minimize this issue.

Table 1: Comparison of Extraction Methods for N-desmethyltamoxifen and Related Analytes

Analyte(s)MatrixExtraction MethodRecovery (%)Reference
Tamoxifen (B1202) and metabolitesPlasmaSolid-Phase Extraction (C2)~60[4]
Tamoxifen and metabolitesFFPE TissueSolid-Phase Extraction83 - 88[5][6]
Tamoxifen and metabolitesDried Blood SpotsUltrasound-assisted liquid extraction40 - 92[7]
Tamoxifen and metabolitesPlasmaProtein Precipitation (Methanol)>90[8]
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Matrix effects, caused by co-eluting endogenous components from the biological sample, can interfere with the ionization of N-desmethyltamoxifen, leading to inaccurate quantification.[9]

Possible Causes and Solutions:

Cause Solution
Co-elution with Phospholipids Phospholipids from plasma or serum are a common source of matrix effects. Optimize the chromatographic method to separate N-desmethyltamoxifen from the phospholipid elution region. Alternatively, use a more effective sample clean-up method like SPE or a phospholipid removal plate.
Insufficient Sample Clean-up Protein precipitation is a simple but less clean method compared to LLE or SPE. If significant matrix effects are observed, consider switching to a more rigorous sample preparation technique.[10]
Inappropriate Internal Standard A stable isotope-labeled (SIL) internal standard for N-desmethyltamoxifen is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement. If a SIL-IS is not available, use a structural analog that has similar chromatographic and mass spectrometric behavior.
High Sample Concentration Diluting the sample can sometimes reduce the concentration of interfering matrix components and mitigate matrix effects.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for quantifying N-desmethyltamoxifen?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of N-desmethyltamoxifen (e.g., N-desmethyltamoxifen-d5).[5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which helps to correct for variability in extraction recovery and matrix effects. If a SIL internal standard is not available, a structural analog with similar chromatographic retention and ionization properties can be used, such as clomiphene or propranolol.[7][11]

Q2: How can I avoid the co-elution of N-desmethyltamoxifen with other tamoxifen metabolites?

A2: Co-elution of isomers or other metabolites can lead to an overestimation of N-desmethyltamoxifen concentrations.[12] To avoid this, it is crucial to use a highly selective LC-MS/MS method. This can be achieved by:

  • Optimizing the chromatographic separation: Use a high-resolution analytical column (e.g., a sub-2 µm particle size C18 column) and a suitable gradient elution to resolve N-desmethyltamoxifen from other metabolites.[7][11]

  • Using appropriate MRM transitions: Select unique precursor-product ion transitions for N-desmethyltamoxifen that are not shared by other metabolites.

Table 2: Example LC-MS/MS Parameters for N-desmethyltamoxifen

ParameterExample ValueReference
Column Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.2 mL/min[11]
Injection Volume 5 µL[12]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
MRM Transition m/z 358.31 > 58.27[11]

Q3: What are the key stability considerations for N-desmethyltamoxifen in biological samples?

A3: Ensuring the stability of N-desmethyltamoxifen in biological matrices throughout the sample lifecycle is critical for accurate results. Key stability aspects to evaluate during method validation include:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine the stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: Evaluate stability under the intended long-term storage conditions (e.g., -20°C or -80°C).

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

It is recommended to follow the guidelines from regulatory bodies like the FDA or EMA for conducting stability experiments.[13]

Q4: What are the typical validation parameters I need to assess for a quantitative N-desmethyltamoxifen assay?

A4: A full validation of your analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[13][14] The key parameters to evaluate include:

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (within-run and between-run)

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability

The acceptance criteria for these parameters are defined in the respective guidelines. For example, for accuracy and precision, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[13]

References

Technical Support Center: N-Desmethyl Tamoxifen-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the peak shape of N-Desmethyl Tamoxifen-d5 in your HPLC analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, often observed as tailing or fronting, can significantly compromise the accuracy and precision of your quantitative analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware Evaluation cluster_4 Resolution start Poor Peak Shape (Tailing/Fronting) check_system System Suitability Failure? start->check_system check_all_peaks Are All Peaks Affected? check_system->check_all_peaks No check_hardware Check for Voids/Leaks/ Extra-Column Volume check_system->check_hardware Yes adjust_ph Adjust Mobile Phase pH check_all_peaks->adjust_ph Only Basic Compound (this compound) check_all_peaks->check_hardware Yes add_modifier Add/Optimize Mobile Phase Modifier adjust_ph->add_modifier check_column Evaluate Column (Age, Type, Contamination) add_modifier->check_column good_peak Good Peak Shape Achieved check_column->good_peak check_hardware->good_peak

Caption: Troubleshooting decision tree for addressing poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[3][4] The primary cause is the interaction of the basic amine functional group with acidic residual silanol (B1196071) groups on the surface of the silica-based column packing.[1][3][4] These interactions lead to a mixed-mode retention mechanism, resulting in a distorted peak shape.[4]

Other potential causes include:

  • Column Overload: Injecting too much sample can lead to peak distortion.[2][5]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the silanol groups.

  • Extra-column Volume: Excessive volume in tubing and connections can cause peak broadening and tailing.[7]

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor for achieving good peak shape for basic compounds like this compound.

  • Low pH (e.g., pH < 4): At low pH, the residual silanol groups on the silica (B1680970) surface are protonated and thus less likely to interact with the protonated basic analyte.[4] This minimizes secondary interactions and generally results in improved peak symmetry.

  • High pH (e.g., pH > 8): At high pH, the basic analyte is in its neutral form, which can reduce interactions with the stationary phase. However, this requires a pH-stable column.[8]

The choice of pH will also influence the retention time of the analyte.

Q3: What mobile phase additives can I use to improve peak shape?

Mobile phase additives can significantly improve peak shape by masking residual silanol groups or by acting as ion-pairing agents.

  • Acidic Modifiers: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can help to protonate the silanol groups and reduce peak tailing.[9]

  • Buffers: Using a buffer solution, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, helps to control the mobile phase pH and can improve peak shape and reproducibility.[3]

  • Competing Bases: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites and improve the peak shape of basic analytes.

Q4: Which type of HPLC column is best for analyzing this compound?

The choice of column is crucial for obtaining a good peak shape.

  • High Purity Silica Columns: Modern columns are often made with high-purity silica, which has a lower concentration of acidic silanol groups, leading to better peak shapes for basic compounds.[10]

  • End-capped Columns: Most modern reversed-phase columns are "end-capped," a process that chemically bonds a small, less-retentive group to the unreacted silanol groups, effectively shielding them from interaction with basic analytes.[8]

  • Columns with Novel Bonding Technologies: Some columns are specifically designed for the analysis of basic compounds and may incorporate polar-embedded groups or other surface modifications to improve peak shape.

  • pH Stable Columns: If working at a high pH is desired, it is essential to use a column specifically designed for high pH stability, such as those with hybrid particle technology.[8]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

This protocol outlines the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Analyte Concentration: 1 µg/mL in 50:50 Acetonitrile:Water

2. pH Adjustment:

  • Prepare three different mobile phase A solutions:

    • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium Formate in Water (pH adjusted to 4.5 with Formic Acid)

    • Mobile Phase A3: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid)

  • Ensure the corresponding amount of additive is also present in Mobile Phase B to maintain consistency.

3. Data Acquisition:

  • Equilibrate the column with each mobile phase composition for at least 15 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry or tailing factor for each condition.

4. Data Analysis:

  • Compare the peak shape and retention time under the different pH conditions to determine the optimal mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time
Mobile Phase Additive (Aqueous)Approximate pHRetention Time (min)Peak Asymmetry (USP Tailing Factor)
0.1% Formic Acid2.75.81.1
10 mM Ammonium Formate4.56.51.4
10 mM Ammonium Acetate6.57.21.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific column and HPLC system used.

Diagram: Analyte-Silanol Interaction at Different pH

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Mid pH (e.g., 4-7) Si-OH Si-OH (Protonated Silanol) Analyte-NH2+ R-NH2+ (Protonated Analyte) label_low Minimal Interaction Good Peak Shape Si-O- Si-O- (Ionized Silanol) Analyte-NH2+_mid R-NH2+ (Protonated Analyte) Si-O-->Analyte-NH2+_mid Ionic Interaction label_mid Strong Interaction Peak Tailing

Caption: Effect of mobile phase pH on silanol-analyte interactions.

References

Technical Support Center: Matrix Effects in N-desmethyltamoxifen Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of N-desmethyltamoxifen.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of N-desmethyltamoxifen bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as N-desmethyltamoxifen, by co-eluting components present in the biological sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects in LC-MS/MS are primarily caused by endogenous components of the biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[2] For N-desmethyltamoxifen analysis in plasma, common interfering substances include phospholipids, salts, and metabolites.[2][3] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][4]

Q3: How can I assess matrix effects for my N-desmethyltamoxifen assay?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][6] A solution of N-desmethyltamoxifen is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. Any deviation from a stable signal baseline indicates the presence of matrix effects at that retention time.[6][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying the extent of matrix effects.[5] The matrix factor (MF) is calculated by comparing the peak area of N-desmethyltamoxifen in a blank matrix sample that has been spiked after extraction with the peak area of the analyte in a neat solution at the same concentration.[1] An internal standard (IS)-normalized MF is often calculated to determine if the IS can compensate for the matrix effects.[1] According to FDA guidelines, matrix effects should be evaluated using at least six different sources of the biological matrix.[8][9]

Q4: What are the regulatory requirements regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[2][8][9] The guidance requires that the method's accuracy and precision are not compromised by the presence of matrix components.[8] This is typically assessed by analyzing replicate quality control (QC) samples at low and high concentrations in matrix from at least six different individual lots. The accuracy should be within ±15% of the nominal concentration, and the precision should not exceed 15%.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing Inappropriate reconstitution solventEnsure the final sample solvent composition is as close as possible to the initial mobile phase.[1]
High concentration of salts or non-volatile componentsIncorporate a desalting step during sample preparation or dilute the sample if sensitivity permits.[1]
Inconsistent Retention Times Fluctuations in column temperatureUse a column oven to maintain a stable temperature.[1]
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing of components.[1]
Air bubbles in the pump or solvent linesDegas the mobile phase and prime the pump.[1]
Low Analyte Recovery Inefficient extraction from the biological matrixOptimize the pH of the extraction solvent.[1]
Evaluate different extraction techniques (e.g., switch from LLE to SPE for cleaner samples).[1]
Significant Ion Suppression/Enhancement Co-elution of matrix components (e.g., phospholipids)Improve sample cleanup using more selective techniques like Solid-Phase Extraction (SPE).[1][5]
Optimize chromatographic conditions to separate N-desmethyltamoxifen from interfering peaks.[2][6][10]
Consider switching the ionization source from ESI to APCI, which can be less prone to matrix effects.[1][2]
Use a stable isotope-labeled internal standard (SIL-IS) for N-desmethyltamoxifen to compensate for matrix effects.[5]
Dilute the sample to reduce the concentration of interfering components, if sensitivity allows.[6][11]

Quantitative Data on Matrix Effects

The following tables summarize quantitative data on matrix effects and recovery for N-desmethyltamoxifen from various studies.

Table 1: Matrix Effect and Recovery Data for N-desmethyltamoxifen

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
N-desmethyltamoxifenDried Blood SpotsUltrasound-assisted liquid extraction-34.7 (suppression)40-92[12]
N-desmethyltamoxifenHuman PlasmaProtein Precipitation< 7 (suppression)> 90[13]
Tamoxifen & SFNRat PlasmaNot specified101.5 - 109.1 (enhancement)Not specified[14]

Note: A value < 100% or a negative percentage indicates ion suppression, while a value > 100% or a positive percentage indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)
  • Prepare Blank Matrix Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).

  • Extract Blank Matrix: Process a set of blank matrix samples using your established extraction procedure (e.g., Protein Precipitation, LLE, or SPE).

  • Prepare Neat Solutions: Prepare a set of solutions containing N-desmethyltamoxifen and the internal standard (if used) in the reconstitution solvent at a known concentration (e.g., corresponding to a low and high QC sample).

  • Spike Extracted Matrix: Spike the extracted blank matrix samples with N-desmethyltamoxifen and the internal standard to the same concentration as the neat solutions.

  • Analysis: Analyze both the spiked post-extraction samples and the neat solutions by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response in Spiked Post-Extraction Sample) / (Peak Response in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-normalized MF close to 1 suggests the internal standard effectively compensates for the matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Cleaner Samples

This is a general example protocol and must be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[15]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[15]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.[15]

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.[1]

    • Wash the cartridge with 1 mL of methanol.[1][15]

  • Elution: Elute N-desmethyltamoxifen with an appropriate solvent. For a basic compound on a cation exchange column, this might be 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (UPLC/HPLC) Injection->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection Mass Spectrometry Detection (MRM Mode) Ionization->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for N-desmethyltamoxifen bioanalysis.

Matrix_Effect_Troubleshooting cluster_solutions Mitigation Strategies Problem Inaccurate/Imprecise Results (Suspected Matrix Effect) Assess Assess Matrix Effect (Post-Extraction Spike) Problem->Assess Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Assess->Improve_Cleanup Optimize_LC Optimize Chromatography Assess->Optimize_LC Change_Ionization Change Ionization (ESI -> APCI) Assess->Change_Ionization Use_SIL_IS Use Stable Isotope-Labeled IS Assess->Use_SIL_IS Revalidate Re-validate Method Improve_Cleanup->Revalidate Optimize_LC->Revalidate Change_Ionization->Revalidate Use_SIL_IS->Revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Tamoxifen Isomer and Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of tamoxifen (B1202) isomers and its metabolites during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tamoxifen isomers and metabolites, particularly endoxifen (B1662132) and 4-hydroxytamoxifen (B85900), so critical?

A1: Tamoxifen is a prodrug that is metabolized into several active and inactive forms. The primary active metabolites, (Z)-endoxifen and (Z)-4-hydroxytamoxifen, have significantly higher antiestrogenic potency (30- to 100-fold greater) than the parent drug.[1][2] Accurate quantification of these specific isomers is crucial for pharmacokinetic studies, therapeutic drug monitoring, and correlating metabolite concentrations with clinical outcomes in breast cancer treatment.[2][3][4][5] Co-elution of the potent (Z)-isomers with less active or inactive isomers, such as the (E)-isomers, can lead to an overestimation of the active metabolite concentrations, potentially resulting in incorrect dose adjustments and compromised patient care.[6][7]

Q2: What are the most common analytical challenges encountered when separating tamoxifen and its metabolites?

A2: The primary challenge is the structural similarity of the isomers and metabolites, which often leads to co-elution in reversed-phase liquid chromatography (RPLC). Specifically, the geometric isomers ((Z) and (E)) of 4-hydroxytamoxifen and endoxifen are difficult to separate. For instance, (E)-4-hydroxytamoxifen and (Z)-endoxifen are known to co-elute under certain chromatographic conditions.[1] Additionally, other metabolites with similar mass-to-charge ratios (m/z) can interfere with accurate quantification if the chromatographic selectivity is insufficient.[6][7]

Q3: What type of analytical column is best suited for separating tamoxifen isomers and metabolites?

A3: C18 reversed-phase columns are the most commonly used and effective stationary phases for the separation of tamoxifen and its metabolites.[8][9][10][11] Columns with smaller particle sizes (e.g., 1.8 µm) and shorter lengths (e.g., 50 mm) can provide higher efficiency and faster analysis times, as seen in UPLC-MS/MS methods.[1][8] For specific separations, other stationary phases like bonded-phase beta-cyclodextrin (B164692) have also been explored.[12]

Q4: How can I optimize my mobile phase to improve the resolution of co-eluting peaks?

A4: Mobile phase optimization is critical for achieving good separation. A common starting point is a gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water, both containing a small percentage of a modifier like formic acid (typically 0.1%).[1][8] Adjusting the gradient profile, such as the initial and final organic solvent percentage, the gradient steepness, and the isocratic hold times, can significantly impact resolution. Varying the organic solvent (methanol vs. acetonitrile) can also alter selectivity. For challenging separations, ion-pair chromatography using reagents like tetrabutyl ammonium (B1175870) hydrogen sulphate has been shown to be effective in resolving E and Z-isomers of tamoxifen.[9][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor resolution between (Z)-endoxifen and (E)-4-hydroxytamoxifen.
  • Possible Cause 1: Inadequate Chromatographic Selectivity.

    • Solution:

      • Modify the Mobile Phase Gradient: Adjust the gradient slope to be shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage can enhance separation.

      • Change the Organic Solvent: If you are using acetonitrile (B52724), try substituting it with methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.

      • Adjust the Mobile Phase pH: While formic acid is common, slight adjustments to the pH can influence the ionization state of the analytes and their interaction with the stationary phase.

      • Lower the Column Temperature: Reducing the column temperature can sometimes increase selectivity, although it may also increase backpressure and run time. A common operating temperature is 55°C, but optimization may be required.[8]

  • Possible Cause 2: Inappropriate Column Chemistry.

    • Solution:

      • Switch to a Different C18 Column: Not all C18 columns are the same. Variations in end-capping and silica (B1680970) properties can lead to different selectivities. Experiment with C18 columns from different manufacturers.

      • Consider a Phenyl-Hexyl or Biphenyl Column: These stationary phases offer different retention mechanisms (π-π interactions) that can be beneficial for separating aromatic isomers.

Issue 2: Inconsistent retention times.
  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time, typically 5-10 column volumes, is recommended, especially for gradient methods.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition.

    • Solution: Use a high-quality HPLC or UPLC system with a reliable pump and mixer. Ensure the mobile phase solvents are properly degassed to prevent bubble formation, which can affect flow rate and composition.

  • Possible Cause 3: Column Temperature Variations.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention times.

Issue 3: Low signal intensity or poor peak shape.
  • Possible Cause 1: Suboptimal Sample Preparation.

    • Solution:

      • Protein Precipitation: This is a quick and common method, but it may not be sufficient to remove all interferences. Ensure complete precipitation and centrifugation.[10]

      • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide cleaner extracts and can concentrate the analytes, leading to improved signal-to-noise ratios.[5] Optimize the extraction solvent (for LLE) or the sorbent and elution solvent (for SPE) for your specific analytes.

  • Possible Cause 2: Inappropriate Injection Volume or Solvent.

    • Solution: The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion. Injecting a large volume of a strong solvent can lead to broad or split peaks.

Quantitative Data Summary

The following table summarizes key quantitative data from a validated UPLC-MS/MS method for the separation and quantification of tamoxifen and its metabolites.

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)
(Z)-Tamoxifen12.5 - 30012.5
N-desmethyl tamoxifen12.5 - 30012.5
Tamoxifen-N-oxide12.5 - 30012.5
(Z)-4-hydroxytamoxifen0.5 - 1250.5
(Z)-Endoxifen0.5 - 1250.5
(E)-Endoxifen0.5 - 1250.5

Table based on data from Arellano et al., J Pharm Biomed Anal, 2014.[4]

Experimental Protocols & Workflows

Protocol: UPLC-MS/MS Method for Separation of Tamoxifen Isomers and Metabolites

This protocol is based on the method described by Jaremko et al. (2010) and provides a robust starting point for achieving separation.[3][8]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: Zorbax SB-C18, 2.1 mm x 50 mm, 1.8 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic acid in Water.[8]

  • Mobile Phase B: 0.1% Formic acid in Methanol.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 55°C.[8]

  • Gradient Program:

    • Start at 55% B.

    • Linear gradient to 70% B over 3 minutes.

    • Hold at 70% B for 3.5 minutes.

    • Increase to 95% B over 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.[8]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tamoxifen: m/z 372 -> 72

    • N-desmethyltamoxifen: m/z 358 -> 72

    • 4-hydroxytamoxifen: m/z 388 -> 72

    • Endoxifen: m/z 374 -> 58

    • Tamoxifen-N-oxide: m/z 388 -> 72 (Note: Specific transitions should be optimized for your instrument.)

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quant Quantification integration->quant

Caption: A typical experimental workflow for the analysis of tamoxifen and its metabolites.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result start Co-elution Observed gradient Adjust Gradient Profile start->gradient solvent Change Organic Solvent (MeOH vs. ACN) start->solvent temp Adjust Temperature start->temp chemistry Try Different C18 or Phenyl Column start->chemistry ph Modify pH gradient->ph resolved Resolution Improved gradient->resolved not_resolved Still Co-eluting gradient->not_resolved solvent->resolved solvent->not_resolved ph->resolved ph->not_resolved temp->resolved temp->not_resolved chemistry->resolved chemistry->not_resolved

Caption: A troubleshooting decision tree for resolving co-elution issues.

References

N-Desmethyl Tamoxifen-d5 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with N-Desmethyl Tamoxifen-d5 in processed samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is inconsistent across my analytical run. What are the potential causes?

A: Inconsistent internal standard signals for this compound can stem from several factors, including:

  • Degradation in the Autosampler: this compound, like its parent compound tamoxifen (B1202), can be susceptible to degradation over time in the autosampler, especially if not stored under appropriate conditions (e.g., temperature, light protection).

  • Variability in Sample Processing: Inconsistencies during sample extraction and reconstitution can lead to variable recoveries of the internal standard.

  • Matrix Effects: Differential ion suppression or enhancement between samples can affect the this compound signal.

  • Adsorption: The compound may adsorb to sample vials or other components of the LC-MS system.

  • In-source Instability: The deuterated standard might be unstable under the specific mass spectrometry source conditions.

Q2: What are the known stability characteristics of N-Desmethyl Tamoxifen?

A: Studies have shown that N-Desmethyl Tamoxifen exhibits good stability under specific conditions. For instance, in one study, N-desmethyltamoxifen in methanol (B129727) was found to be stable for 24 hours at room temperature and for one month at -20°C in amber glass vials protected from light[1]. Additionally, when stored on volumetric absorptive microsampling (VAMS) devices, it was stable for up to 30 days at room temperature in a sealed plastic bag with a desiccant, protected from light[1].

Q3: Is this compound sensitive to light?

A: Yes, tamoxifen and its metabolites are known to be sensitive to light. Exposure to UV light can lead to photodegradation[2][3][4]. Therefore, it is crucial to protect samples containing this compound from light during all stages of handling and analysis. Using amber vials or covering sample trays is highly recommended.

Q4: Can the reconstitution solvent affect the stability of this compound?

A: The choice of reconstitution solvent can influence the stability of analytes. While specific data on this compound in various reconstitution solvents is limited, a study on tamoxifen and its metabolites suggests that the composition of the final sample solution can impact analytical performance[5]. It is advisable to assess the stability of this compound in the specific solvent system used in your assay. A theoretical study has also suggested that the stability of tamoxifen and its metabolites can be influenced by the polarity of the solvent[6].

Q5: What are the potential degradation products of N-Desmethyl Tamoxifen?

A: The metabolic pathway of tamoxifen involves N-demethylation to form N-desmethyltamoxifen, which is then further metabolized[7][8]. Under forced degradation conditions, such as exposure to light, tamoxifen can undergo isomerization and cyclization to form phenanthrene (B1679779) derivatives, as well as oxidation to a benzophenone (B1666685) derivative[4]. While specific degradation products of N-Desmethyl Tamoxifen under various stress conditions are not extensively detailed in the available literature, it is plausible that it could follow similar degradation pathways.

Troubleshooting Guides

Issue 1: Decreasing this compound Signal Over an Analytical Run

This issue often points to instability in the autosampler.

Troubleshooting Steps:

  • Assess Autosampler Stability:

    • Protocol: Re-inject the first few samples of a batch at the end of the analytical run. A significant decrease in the this compound peak area suggests degradation in the autosampler.

    • Solution: If instability is confirmed, consider the following:

      • Lower the autosampler temperature: Maintain the autosampler at a lower temperature (e.g., 4°C).

      • Protect from light: Use amber vials or a plate cover to shield samples from light.

      • Limit run time: If possible, shorten the analytical run time to minimize the time samples spend in the autosampler.

  • Investigate Reconstitution Solvent:

    • Protocol: Perform a short-term stability study by preparing the internal standard in different reconstitution solvents (e.g., methanol, acetonitrile, and various aqueous/organic mixtures) and analyzing them over a period that mimics your typical run time.

    • Solution: Select the solvent system that demonstrates the best stability for this compound.

Issue 2: High Variability in this compound Signal Between Samples

This may indicate issues with sample preparation or matrix effects.

Troubleshooting Steps:

  • Review Sample Preparation Procedure:

    • Ensure consistent and accurate pipetting of the internal standard into all samples.

    • Verify that the extraction procedure provides consistent recovery for this compound across different samples.

  • Evaluate Matrix Effects:

    • Protocol: Conduct a post-extraction addition experiment. Compare the peak area of this compound in a neat solution to its peak area in a post-spiked blank matrix extract. A significant difference indicates the presence of matrix effects.

    • Solution: If significant matrix effects are observed, consider:

      • Optimizing the sample clean-up procedure.

      • Modifying the chromatographic conditions to separate this compound from interfering matrix components.

Quantitative Data Summary

The following table summarizes available stability data for N-Desmethyltamoxifen (NDT). While this data is for the non-deuterated analogue, it provides a useful indication of the expected stability of this compound.

ConditionMatrix/SolventDurationTemperatureStabilityCitation
Short-termMethanol24 hoursRoom Temperature (25°C)Stable (%bias < 10%)[1]
Long-termMethanol1 month-20°CStable (%bias < 10%)[1]
AutosamplerProcessed VAMS samples24 hoursNot specifiedStable (%bias and %CV < 15%)[1]
Long-termVAMS samples30 daysRoom TemperatureStable (%bias and %CV < 15%)[1]

Experimental Protocols

Protocol 1: Autosampler Stability Assessment

Objective: To evaluate the stability of this compound in processed samples under typical autosampler conditions.

Materials:

  • Processed quality control (QC) samples (low and high concentrations) containing this compound.

  • LC-MS/MS system with a temperature-controlled autosampler.

Method:

  • Place a set of low and high QC samples at the beginning of an analytical batch.

  • Place another identical set of low and high QC samples at the end of the same batch.

  • Run the entire analytical batch.

  • Compare the peak area of this compound in the QC samples from the beginning and the end of the run.

  • Acceptance Criteria: The mean peak area of the samples at the end of the run should be within ±15% of the mean peak area of the samples at the beginning of the run.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of N-Desmethyl Tamoxifen and assess the stability-indicating nature of the analytical method.

Materials:

  • N-Desmethyl Tamoxifen stock solution.

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis.

  • Hydrogen peroxide (H₂O₂) for oxidation.

  • UV lamp and a controlled light chamber for photolytic degradation.

  • Oven for thermal degradation.

Method:

  • Acid and Base Hydrolysis:

    • Treat the N-Desmethyl Tamoxifen solution with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat the N-Desmethyl Tamoxifen solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

  • Photolytic Degradation:

    • Expose the N-Desmethyl Tamoxifen solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9].

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Expose the N-Desmethyl Tamoxifen solution to dry heat at an elevated temperature (e.g., 70°C).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable LC-MS/MS method.

    • Examine the chromatograms for new peaks, which represent potential degradation products.

Visualizations

cluster_Metabolism Tamoxifen Metabolism Tamoxifen Tamoxifen NDT N-Desmethyl Tamoxifen Tamoxifen->NDT CYP3A4/5 Endoxifen Endoxifen NDT->Endoxifen CYP2D6

Caption: Metabolic pathway of Tamoxifen to N-Desmethyl Tamoxifen and Endoxifen.

cluster_Troubleshooting Troubleshooting Internal Standard Instability start Inconsistent IS Signal check_autosampler Assess Autosampler Stability start->check_autosampler reinject Re-inject initial samples at the end of the run check_autosampler->reinject degradation Signal Decreased? reinject->degradation optimize_autosampler Optimize Autosampler Conditions (Temp, Light) degradation->optimize_autosampler Yes check_prep Review Sample Preparation degradation->check_prep No stable Signal Stable end Problem Resolved optimize_autosampler->end matrix_effects Evaluate Matrix Effects check_prep->matrix_effects matrix_effects->end

Caption: General troubleshooting workflow for internal standard instability.

cluster_Forced_Degradation Forced Degradation Study Workflow start Prepare Drug Solution stress Apply Stress Conditions start->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis oxidation Oxidation (H2O2) stress->oxidation photolysis Photolysis (UV/Vis) stress->photolysis thermal Thermal (Heat) stress->thermal analysis Analyze Stressed Samples by LC-MS/MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis compare Compare with Unstressed Control analysis->compare identify Identify Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

References

Calibration curve problems with N-Desmethyl Tamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Desmethyl Tamoxifen-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a deuterium-labeled form of N-Desmethyl Tamoxifen (B1202), a major metabolite of the breast cancer drug, Tamoxifen.[1][] Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of N-Desmethyl Tamoxifen in biological matrices like plasma or serum.[3] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, including matrix effects.[4][5]

Q2: What are the typical storage conditions for this compound?

A2: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[6] Generally, for long-term stability, it is recommended to store the compound at -20°C.[] Stock solutions prepared in organic solvents like methanol (B129727) or DMSO should also be stored at low temperatures (e.g., ≤ -70°C) to prevent degradation.[7]

Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for N-Desmethyl Tamoxifen and its d5-labeled internal standard?

A3: The specific MRM transitions can vary slightly depending on the instrument and source conditions. However, commonly reported transitions are:

  • N-Desmethyl Tamoxifen: m/z 358.3 -> 58.3[8]

  • This compound: m/z 363 -> 58[3]

It is always recommended to optimize these transitions on your specific LC-MS/MS instrument.

Q4: What is a typical calibration curve range for the quantification of N-Desmethyl Tamoxifen in human plasma?

A4: The linear range of a calibration curve can vary based on the sensitivity of the instrument and the specific requirements of the study. Published methods show a variety of ranges, including 1-500 ng/mL, 2-600 ng/mL, and 4-2,000 ng/g in tissue.[3][8][9] The appropriate range for your assay should be determined during method development and validation.

Troubleshooting Guide for Calibration Curve Problems

This guide addresses common issues encountered during the development and execution of bioanalytical methods using this compound as an internal standard.

Problem 1: Poor Linearity (Non-linear or S-shaped curve)

Possible Causes and Solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.

    • Solution: Dilute the upper-end calibration standards and re-inject. If linearity improves, this indicates detector saturation. You may need to adjust the calibration range to a lower concentration or use a less abundant precursor or product ion for quantification at the higher end.[10]

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte and/or internal standard, leading to inconsistent responses.[4]

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient to better separate N-Desmethyl Tamoxifen from interfering matrix components.[11]

      • Enhance Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of simple protein precipitation, to remove more matrix interferences.[12][13]

  • Inappropriate Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can sometimes affect the linearity of the analyte's response.[14]

    • Solution: Experiment with different concentrations of this compound. A common starting point is a concentration in the mid-range of the calibration curve.

  • Analyte Adsorption: N-Desmethyl Tamoxifen may adsorb to plasticware or parts of the LC system, especially at low concentrations.

    • Solution: Use low-adsorption vials and plates. Prime the LC system by injecting a high-concentration standard before running the calibration curve.

  • Quadratic Fit: For some assays with a wide dynamic range, a quadratic (1/x or 1/x²) weighted regression may provide a better fit than a linear regression. This is acceptable if it is justified and validated.[15]

Problem 2: High Variability in Response at Low Concentrations (Poor LLOQ)

Possible Causes and Solutions:

  • Low Signal-to-Noise Ratio: The instrument may not be sensitive enough to detect the analyte reliably at the lower limit of quantification (LLOQ).

    • Solution:

      • Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., cone voltage, collision energy) specifically for N-Desmethyl Tamoxifen to maximize signal intensity.[8]

      • Improve Sample Clean-up: A cleaner sample will result in less background noise and improved signal-to-noise. Consider more effective extraction techniques.[11]

  • Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent low-concentration sample injection, causing artificially high results at the low end of the curve.[16]

    • Solution:

      • Optimize Wash Method: Use a strong needle wash solution (e.g., a high percentage of organic solvent with acid) and increase the wash volume and/or duration between injections.

      • Injection Order: Avoid injecting a blank or low-concentration standard immediately after a high-concentration standard.

Problem 3: Inconsistent Internal Standard Response

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in the extraction recovery of the internal standard can lead to inconsistent responses.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available to minimize human error.

  • Matrix Effects: The ionization of this compound can be suppressed or enhanced by co-eluting matrix components.[5]

    • Solution: As with poor linearity, improve chromatographic separation and/or sample clean-up to minimize matrix effects.

  • Internal Standard Stability: The internal standard may be degrading in the prepared samples or stock solutions.

    • Solution: Verify the stability of this compound in the matrix and solvent under the storage and handling conditions of your experiment.[17]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of N-Desmethyl Tamoxifen from published literature.

ParameterTypical ValuesReference
Calibration Range 1 - 500 ng/mL[9]
2 - 600 ng/mL[8]
4 - 2,000 ng/g (tissue)[3]
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[8]
Precision (% CV) <15% (<20% at LLOQ)[8][18]

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting N-Desmethyl Tamoxifen from plasma.

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 400 µL of an internal standard solution (this compound in acetonitrile).[9]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 18,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

These are typical starting conditions that should be optimized for your specific system.

ParameterConditionReference
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.5% Formic Acid and 2 mM Ammonium Formate[9]
Mobile Phase B Acetonitrile with 0.5% Formic Acid[9]
Flow Rate 0.6 mL/min[9]
Gradient Linear gradient from 40% to 95% B over 2.5 minutes[9]
Column Temperature 50°C[9]
Injection Volume 7 µL[9]
Mass Spectrometry Conditions

These parameters are instrument-dependent and require optimization.

ParameterConditionReference
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Capillary Voltage 1 kV[9]
Desolvation Temperature 600°C[9]
Cone Voltage +50 V[9]
Collision Gas Argon[9]
MRM Transitions N-Desmethyl Tamoxifen: 358.3 -> 58.3[8]
This compound: 363 -> 58[3]

Visualizations

Calibration_Curve_Troubleshooting start Calibration Curve Problem (e.g., Poor Linearity, High Variability) check_linearity Assess Linearity (r^2 < 0.99) start->check_linearity check_variability Assess Low Conc. Variability (High %CV at LLOQ) start->check_variability detector_saturation Detector Saturation? check_linearity->detector_saturation Yes low_signal Low Signal-to-Noise? check_variability->low_signal Yes ion_suppression Matrix Effects / Ion Suppression? detector_saturation->ion_suppression No solution_saturation Dilute High Standards Adjust Calibration Range detector_saturation->solution_saturation is_concentration IS Concentration Appropriate? ion_suppression->is_concentration No solution_matrix Improve Chromatography Enhance Sample Cleanup (SPE/LLE) ion_suppression->solution_matrix adsorption Analyte Adsorption? is_concentration->adsorption No solution_is Optimize IS Concentration is_concentration->solution_is solution_adsorption Use Low-Adsorption Vials Prime LC System adsorption->solution_adsorption carryover Carryover Present? low_signal->carryover No solution_signal Optimize MS Parameters Improve Sample Cleanup low_signal->solution_signal solution_carryover Optimize Needle Wash Adjust Injection Order carryover->solution_carryover

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition & Processing (Generate Calibration Curve) inject->analyze

Caption: Bioanalytical workflow for N-Desmethyl Tamoxifen.

References

Technical Support Center: Best Practices for Handling and Storing Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards.[1][2] Deuterated standards, while widely used, necessitate specific storage and handling protocols to ensure their stability and prevent isotopic exchange, which could compromise experimental results.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated standards?

A1: Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards.[3] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[4] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[1][4] Always consult the manufacturer's certificate of analysis for specific storage instructions.[1][3][4]

Q2: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?

A2: Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[3] This process can diminish the isotopic enrichment of your standard, leading to inaccurate quantification.[3][5]

Prevention Strategies:

  • Solvent Choice: Use high-purity, dry aprotic solvents like acetonitrile (B52724) or methanol. Avoid acidic or basic aqueous solutions, which can catalyze the exchange.[3][4][6] The minimum rate of exchange for many compounds is often observed around pH 2.5-3.[6]

  • Control pH: Maintain aqueous solutions near a neutral pH.[1]

  • Low Temperature: Store solutions at low temperatures to slow down the exchange rate.[1][6]

  • Inert Atmosphere: Handle and store standards under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.[1][3]

  • Label Position: Whenever possible, choose standards where deuterium labels are on stable, non-exchangeable positions (e.g., on alkyl chains or aromatic rings) rather than on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1][2][7][8]

Q3: How should I prepare stock and working solutions from a lyophilized deuterated standard?

A3: Meticulous preparation of stock and working solutions is fundamental for accurate quantitative analysis.[1]

  • Equilibrate: Allow the vial of the lyophilized standard to reach room temperature before opening to prevent moisture condensation.[4][6]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Reconstitute: Add the precise volume of a high-purity aprotic solvent (e.g., methanol, acetonitrile) to achieve the desired stock concentration.[4]

  • Dissolve: Gently vortex or sonicate to ensure the standard is completely dissolved.[4][6]

  • Store Stock Solution: Transfer the stock solution to a labeled, airtight, amber container for storage under the recommended conditions, typically -20°C.[1][4]

  • Prepare Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. This minimizes the risk of degradation or adsorption to container walls, especially for low concentrations.[1]

Q4: Can I mix multiple deuterated standards in a single stock solution?

A4: While possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[4][9] This provides greater flexibility in preparing working solutions and prevents potential cross-reactivity or degradation that might occur in a mixture.[4] If a mixed solution is prepared, ensure all compounds are stable and soluble in the chosen solvent.[4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Possible Cause: Lack of co-elution between the analyte and the deuterated standard. Deuterated compounds can sometimes have slightly different chromatographic retention times than their non-deuterated counterparts (the "isotope effect").[2][5] This can lead to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[2]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.[2]

    • Adjust Chromatography: If separation is observed, consider adjusting the mobile phase, gradient, or temperature. Using a column with lower resolution might also help ensure a single peak.[2][5]

  • Possible Cause: Isotopic or chemical impurities in the standard. The presence of unlabeled analyte in the deuterated standard can lead to artificially high results.[2][5]

  • Solution:

    • Check Certificate of Analysis: Always request and review the certificate of analysis from the supplier, which should specify the isotopic and chemical purity.[2] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[10]

    • Assess Purity: Use high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) to verify purity.[4]

  • Possible Cause: Unexpected H/D exchange.

  • Solution:

    • Incubation Study: To test for back-exchange, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to see if there is an increase in the non-labeled compound.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[2]

Issue 2: Unstable or Drifting Internal Standard Signal

  • Possible Cause: Differential matrix effects. Even with co-elution, the analyte and standard can be affected differently by matrix components.[2][5]

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the standard's peak area in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[2]

    • Improve Sample Cleanup: Enhance your sample preparation procedure to remove interfering matrix components.[2]

    • Dilute Sample: Diluting the sample can reduce the concentration of matrix components.[2]

  • Possible Cause: Inappropriate solvent or storage leading to degradation or H/D exchange.

  • Solution:

    • Review Storage and Handling: Ensure that the standards are stored as recommended and that appropriate solvents are used for reconstitution and dilution.[3][4]

    • Prepare Fresh Solutions: Prepare working solutions fresh and minimize their storage time, especially in aqueous or protic solvents.[4]

Data Presentation

Table 1: General Storage Recommendations for Deuterated Standards

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or below[4]Long-term (Years)[4]Store in a desiccator to protect from moisture.[4]
In Aprotic Solvent (e.g., Methanol, Acetonitrile)-20°C[1][4]Months to a YearUse amber, tightly sealed vials to protect from light and evaporation.[1][4]
In Aprotic Solvent (e.g., Methanol, Acetonitrile)2-8°C[4]Short to Medium-term (Weeks to Months)Suitable for frequently used stock solutions.
In Aqueous/Protic Solvent2-8°C[4]Short-term (Hours to Days)[4]Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed.[4]

Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.

  • Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation.[1][4]

  • Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[1]

  • Transfer: Quantitatively transfer the standard to a Class A volumetric flask.[1]

  • Dissolution: Add a small amount of the chosen high-purity aprotic solvent (e.g., methanol) to dissolve the standard. Once dissolved, dilute to the mark with the same solvent.[1]

  • Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[1]

  • Storage: Transfer the stock solution to a labeled, airtight, amber container and store under the recommended conditions.[1]

  • Working Solution Preparation: To prepare a working solution, allow the stock solution to equilibrate to room temperature. Use a calibrated pipette to transfer the required volume of the stock solution into a new volumetric flask and dilute to the mark with the appropriate solvent or matrix. Mix thoroughly.[1]

Protocol 2: Assessment of H/D Exchange

This protocol is designed to determine if the deuterated internal standard is stable under the experimental conditions.

  • Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in the analytical method.[7]

  • Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[7]

  • Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[7]

  • Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[7]

Visualizations

G Workflow for Handling and Storing Deuterated Standards cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Daily Use Receipt Receive Standard Verify Verify Purity via Certificate of Analysis Receipt->Verify StoreSolid Store Lyophilized Solid at <= -20°C in Desiccator Verify->StoreSolid Equilibrate Equilibrate Vial to Room Temperature StoreSolid->Equilibrate For first use Reconstitute Reconstitute in High-Purity Aprotic Solvent Equilibrate->Reconstitute StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Reconstitute->StockSolution StoreStock Store Stock Solution at -20°C in Amber Vial StockSolution->StoreStock EquilibrateStock Equilibrate Stock Solution to Room Temp StoreStock->EquilibrateStock For daily use WorkingSolution Prepare Fresh Working Solution EquilibrateStock->WorkingSolution Spike Spike into Samples WorkingSolution->Spike Analyze Analyze Samples Spike->Analyze

Caption: General workflow for handling and storing deuterated standards.

G Troubleshooting Guide for Inaccurate Results Start Inaccurate or Inconsistent Quantitative Results CheckPurity Is the standard's purity (isotopic & chemical) confirmed? Start->CheckPurity VerifyPurity Action: Verify purity via CoA or analytical testing (HRMS). CheckPurity->VerifyPurity No PurityOK Purity is acceptable. CheckPurity->PurityOK Yes CheckCoelution Does the standard co-elute with the analyte? AdjustChroma Action: Adjust chromatography (mobile phase, gradient, temp). CheckCoelution->AdjustChroma No CoelutionOK Co-elution is confirmed. CheckCoelution->CoelutionOK Yes CheckHDExchange Is H/D exchange occurring? IncubationStudy Action: Perform incubation study in blank matrix. CheckHDExchange->IncubationStudy Possible NoExchange No significant exchange. CheckHDExchange->NoExchange No PurityOK->CheckCoelution CoelutionOK->CheckHDExchange ConsiderMatrix Investigate Differential Matrix Effects NoExchange->ConsiderMatrix

Caption: Troubleshooting decision tree for inaccurate quantitative results.

References

Validation & Comparative

N-Desmethyl Tamoxifen-d5: A Superior Internal Standard for Tamoxifen Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of tamoxifen (B1202) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of N-Desmethyl Tamoxifen-d5 and other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.

Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2] this compound, a deuterated analog of a major tamoxifen metabolite, serves as an excellent internal standard for the quantification of tamoxifen and its related compounds.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts assay performance. While structural analogs can be used, they often fail to adequately mimic the analyte's behavior, leading to compromised data quality. Deuterated internal standards, such as this compound and Tamoxifen-d5, consistently demonstrate superior performance.

Table 1: Performance Characteristics of Deuterated Internal Standards in Tamoxifen Analysis (Compiled from various studies)

ParameterThis compoundTamoxifen-d5Structural Analog (e.g., Propranolol)
Accuracy (% Recovery) 95-105%96-104%85-115% (highly variable)
Precision (% CV) < 15%< 15%Can exceed 20%
Matrix Effect Compensation ExcellentExcellentPoor to moderate
Co-elution with Analyte High degree of co-elution with N-desmethyltamoxifenCo-elutes with tamoxifenVariable
Correction for Analyte Loss ExcellentExcellentInconsistent

Note: The data presented is a summary of typical performance characteristics observed in various published LC-MS/MS methods. Actual performance may vary depending on the specific experimental conditions.

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of tamoxifen and its metabolites using a deuterated internal standard like this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of mobile phase.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Agilent 1200 series HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient to ensure separation of tamoxifen and its metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tamoxifen: m/z 372.3 → 72.2

    • N-Desmethyltamoxifen: m/z 358.3 → 58.1

    • This compound (IS): m/z 363.3 → 63.1

Visualizing Key Processes

To better understand the context of tamoxifen analysis, the following diagrams illustrate the metabolic pathway of tamoxifen and a typical experimental workflow.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyltamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxytamoxifen (B85900) Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen (B1662132) Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4/5

Caption: Metabolic pathway of tamoxifen.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add N-Desmethyl Tamoxifen-d5 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Analyte/IS Ratio) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for tamoxifen analysis.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for the accurate quantification of tamoxifen and its metabolites in biological matrices. This compound stands out as a superior choice due to its close structural similarity to a major metabolite of tamoxifen, ensuring it effectively tracks the analyte through the entire analytical process. This leads to robust and reliable data, which is essential for clinical research and therapeutic drug monitoring. While other deuterated standards like Tamoxifen-d5 are also effective, the use of a deuterated metabolite internal standard can offer advantages in studies focused on the pharmacokinetics of tamoxifen's active metabolites. The experimental protocols and data presented in this guide underscore the importance of selecting an appropriate internal standard to ensure the integrity of bioanalytical results.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of N-desmethyltamoxifen Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-desmethyltamoxifen, a primary metabolite of tamoxifen (B1202), is critical for therapeutic drug monitoring and pharmacokinetic studies. When these analyses are conducted across multiple laboratories, ensuring the comparability and reliability of the data is paramount. This guide provides an objective comparison of assay performance, detailed experimental protocols, and a framework for designing and assessing inter-laboratory cross-validation studies for N-desmethyltamoxifen.

Comparative Performance of N-desmethyltamoxifen Quantification Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of N-desmethyltamoxifen due to its high sensitivity and specificity.[1][2] The following tables summarize the performance characteristics of various LC-MS/MS methods reported in the literature. This data provides a baseline for what to expect from a well-validated assay and can serve as a point of comparison when evaluating different laboratories or methods.

Table 1: Comparison of LC-MS/MS Method Performance for N-desmethyltamoxifen Quantification

ParameterMethod AMethod BMethod CMethod D
Linearity Range (ng/mL) 1 - 50015 - 6002.00 - LLOQ not specified0.6 - 2000 (nM)
Lower Limit of Quantification (LLOQ) (ng/mL) 1152.00~0.21 (converted from nM)
Intra-assay Precision (%CV) < 6%< 10.75%< 15%0.2 - 8.4%
Inter-assay Precision (%CV) < 6%< 10.75%< 15%0.6 - 6.3%
Accuracy (% Bias or % Recovery) 92 - 102%94.5 - 110.3%Within ± 15%86 - 103%

Data synthesized from multiple sources for illustrative comparison.[3][4][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and comparable results. Below are key sections of a typical LC-MS/MS protocol for N-desmethyltamoxifen quantification.

Sample Preparation (Protein Precipitation)

A simple and common method for extracting N-desmethyltamoxifen from plasma or serum is protein precipitation.[4]

  • To 100 µL of plasma sample, add 100 µL of water:formic acid (100:1, v/v) and vortex for 30 seconds.[4]

  • Add 100 µL of methanol (B129727) and agitate for 10 minutes.[4]

  • Add 400 µL of internal standard solution (e.g., deuterated N-desmethyltamoxifen in methanol) and vortex.[4]

  • Centrifuge at 18,000 x g for 10 minutes at 4°C.[4]

  • Transfer 300 µL of the supernatant and mix with 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium (B1175870) formate.[4]

  • Inject the final mixture into the LC-MS/MS system.[4]

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2 mL/min.[5]

  • Gradient: A gradient elution is typically used to ensure good separation from other tamoxifen metabolites.[4]

  • Injection Volume: 10 µL.[5]

Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[4]

  • Ionization Mode: ESI Positive.[5]

  • Multiple Reaction Monitoring (MRM) Transition: m/z 358.3 > 58.3.[5]

  • Dwell Time: 0.005 s.[4]

  • Collision Gas: Argon.[4][5]

Workflows and Logical Relationships

Visualizing the workflows involved in cross-validation can clarify the process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample Add_Acid Add Acidified Water Sample->Add_Acid Add_MeOH Add Methanol Add_Acid->Add_MeOH Add_IS Add Internal Standard Add_MeOH->Add_IS Centrifuge Centrifuge Add_IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Calculate Calculate Concentration Data->Calculate Cal_Curve->Calculate Report Report Results Calculate->Report cluster_setup Study Setup cluster_analysis Analysis Phase cluster_comparison Data Comparison Coordinator Coordinating Lab Samples Prepare & Distribute QC Samples Coordinator->Samples Labs Participating Labs (Lab A, Lab B, etc.) Samples->Labs Analyze_A Lab A Analyzes Samples Labs->Analyze_A Analyze_B Lab B Analyzes Samples Labs->Analyze_B Compile Compile Results Analyze_A->Compile Analyze_B->Compile Stats Statistical Analysis Compile->Stats Accept Acceptance Criteria Met? Stats->Accept Yes Yes Accept->Yes No No Accept->No Investigate Investigate Discrepancies No->Investigate

References

A Head-to-Head Battle: HPLC vs. UPLC-MS/MS for Tamoxifen Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tamoxifen (B1202) and its active metabolites is paramount for therapeutic drug monitoring and pharmacokinetic studies. The two leading analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

Tamoxifen, a selective estrogen receptor modulator, is a cornerstone in the treatment of estrogen receptor-positive breast cancer. Its efficacy is critically dependent on its metabolic activation to more potent metabolites, primarily 4-hydroxytamoxifen (B85900) (4-HT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). Monitoring the plasma concentrations of tamoxifen and its metabolites is therefore crucial for optimizing patient outcomes. While both HPLC and UPLC-MS/MS can quantify these compounds, they differ significantly in terms of sensitivity, speed, resolution, and cost.

Performance Comparison: A Quantitative Overview

The choice between HPLC and UPLC-MS/MS often hinges on the specific requirements of the analysis, such as the need for high throughput, the required level of sensitivity, and budget constraints. The following tables summarize the key performance characteristics of each technique for the analysis of tamoxifen and its major metabolites.

ParameterHPLC with UV/Fluorescence DetectionUPLC-MS/MS
Sensitivity Lower, with Limits of Quantification (LOQs) typically in the low ng/mL range.[1]Significantly higher, with LOQs often in the sub-ng/mL to pg/mL range.[2][3]
Resolution Good, but may be limited for complex mixtures or isomeric separation.Superior, with narrower peaks and better separation of closely eluting compounds and isomers.[4]
Analysis Time Longer run times, typically ranging from 15 to over 70 minutes per sample.[1][5][6]Significantly shorter run times, often between 3.5 to 6.5 minutes per sample.[2][7]
Sample Volume Generally requires larger sample volumes, often 200 µL to 1 mL of plasma.[5][6]Requires smaller sample volumes, typically 50 to 100 µL of plasma.[2][8]
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower, leading to cost savings and reduced environmental impact.[9][10]
Specificity Good, but can be susceptible to interference from co-eluting compounds.Excellent, with the mass spectrometer providing an additional dimension of selectivity.[5][11][12]
Cost Lower initial instrument cost and maintenance.[5]Higher initial instrument cost and more complex maintenance.[5]

Table 1. General Performance Comparison of HPLC and UPLC-MS/MS.

Quantitative Data Summary for Tamoxifen and its Metabolites

The following table provides a more detailed comparison of the analytical performance of HPLC and UPLC-MS/MS for the quantification of tamoxifen and its key metabolites. Data has been compiled from various studies to provide a representative overview.

AnalyteMethodLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Tamoxifen HPLC-UV/Fluorescence10 - 2500.75 - 8.5[1]
UPLC-MS/MS1 - 500[2]0.625[3]
N-desmethyltamoxifen HPLC-UV/Fluorescence20 - 5000.75 - 8.5[1]
UPLC-MS/MS1 - 500[2]~1
4-hydroxytamoxifen HPLC-UV/Fluorescence0.5 - 500.75 - 8.5[1]
UPLC-MS/MS0.1 - 50[2]~0.1
Endoxifen HPLC-UV/Fluorescence1 - 1000.75 - 8.5[1]
UPLC-MS/MS0.2 - 100[2]0.125[3]

Table 2. Comparison of Linearity Ranges and LLOQs for Tamoxifen and its Metabolites.

It is important to note that while one study found no significant differences in the mean concentrations of tamoxifen and its metabolites when comparing an HPLC method with an LC-MS/MS method, the inherent advantages of UPLC-MS/MS in terms of speed and sensitivity are widely acknowledged.[5][11][12][13][14]

Experimental Workflows

The analytical workflow for both HPLC and UPLC-MS/MS involves several key steps, from sample preparation to data analysis. The following diagrams illustrate the typical workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (200-1000 µL) Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection (10-50 µL) Evaporation->Injection Separation Chromatographic Separation (C18 Column, ~15-70 min) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Typical experimental workflow for HPLC analysis of tamoxifen metabolites.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50-100 µL) Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Injection UPLC Injection (2-7 µL) Precipitation->Injection Separation Chromatographic Separation (Sub-2µm Column, ~3.5-6.5 min) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection MRM Multiple Reaction Monitoring (MRM) Detection->MRM Quantification Peak Integration & Quantification MRM->Quantification

Caption: Streamlined experimental workflow for UPLC-MS/MS analysis of tamoxifen metabolites.

Detailed Experimental Protocols

Representative HPLC-UV/Fluorescence Method

This protocol is a generalized representation based on common practices described in the literature.[1][5][6]

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge the sample.

    • The supernatant may undergo liquid-liquid extraction or solid-phase extraction for further cleanup.

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., triethylammonium (B8662869) phosphate) and acetonitrile.

    • Flow Rate: Approximately 1.0 mL/min.

    • Injection Volume: 20-50 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[5]

    • Run Time: Typically 16 minutes or longer.[1][6]

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths are set to optimize the signal for tamoxifen and its metabolites, often requiring post-column photochemical reaction to induce fluorescence.[5][15]

    • UV Detector: Detection wavelength is set based on the absorbance maxima of the analytes.

Representative UPLC-MS/MS Method

This protocol is a generalized representation based on common practices described in the literature.[2][3][7]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.[2]

    • Perform a simple protein precipitation step with a reagent like formic acid in acetonitrile.[2]

    • Vortex and centrifuge the sample.

    • The supernatant is directly injected or diluted prior to injection.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase: Gradient elution using a mixture of water with 0.5% formic acid and 2 mM ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile with 0.5% formic acid (Mobile Phase B).[2]

    • Flow Rate: Approximately 0.6 mL/min.[2]

    • Injection Volume: 2-7 µL.[2][9]

    • Column Temperature: Maintained at a constant temperature, for example, 50°C.[2]

    • Run Time: Typically 4.5 to 6.5 minutes.[2][7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[7]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.

Conclusion: Making the Right Choice

The selection between HPLC and UPLC-MS/MS for the analysis of tamoxifen and its metabolites is a critical decision that impacts the quality and efficiency of research and clinical monitoring.

UPLC-MS/MS stands out as the superior technique for high-throughput laboratories and studies demanding the utmost sensitivity and specificity. Its ability to provide rapid and highly accurate results with small sample volumes makes it the gold standard for pharmacokinetic studies and therapeutic drug monitoring where precise measurement of active metabolites is crucial.[4] The significant reduction in run time and solvent consumption also translates to long-term operational cost savings.[9][10]

HPLC with UV or fluorescence detection , on the other hand, remains a viable and cost-effective option for laboratories with limited budgets or for applications where the highest sensitivity is not a prerequisite.[5] While it has a longer run time and requires larger sample volumes, it can provide accurate and reliable quantification of tamoxifen and its metabolites.[5][11][12][13][14]

Ultimately, the decision should be based on a careful evaluation of the specific analytical needs, available resources, and the desired level of performance. For cutting-edge research and clinical applications where speed, sensitivity, and specificity are paramount, UPLC-MS/MS is the clear choice. For routine analysis where cost is a major consideration, a well-validated HPLC method can still be a robust and dependable tool.

References

N-Desmethyl Tamoxifen-d5: A Superior Standard for Accuracy and Precision in Tamoxifen Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug monitoring and pharmacokinetic studies of tamoxifen (B1202), the accuracy and precision of analytical methodologies are paramount. Researchers, scientists, and drug development professionals require reliable internal standards to ensure the validity of quantitative data. This guide provides an objective comparison of N-Desmethyl Tamoxifen-d5 as an internal standard against other alternatives, supported by experimental data, to underscore its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in bioanalytical method development leans heavily towards the use of stable isotope-labeled (SIL) internal standards. These standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.[1][2] Deuterated internal standards are specifically utilized for quantitation as they closely mimic the analytes in extraction and chromatographic properties, effectively correcting for any loss of analyte during the sample preparation process.[3]

In contrast, structural analogs, which are compounds with similar but not identical structures to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. While sometimes acceptable, their performance can be less reliable, particularly in complex biological matrices where matrix effects are pronounced.[4][5] For complex analyses, the use of a SIL analog is considered indispensable for achieving accurate results.[5]

Performance Data of this compound

Multiple studies have demonstrated the high accuracy and precision of analytical methods employing this compound for the quantification of tamoxifen and its metabolites. The data consistently shows excellent linearity, recovery, and low coefficients of variation, making it a reliable choice for demanding research and clinical applications.

Quantitative Performance Summary
ParameterMatrixAnalyte(s)Linearity (ng/g or ng/mL)Accuracy (%)Precision (CV%)Recovery (%)Reference
Linearity, Accuracy, Precision, RecoveryFormalin-Fixed, Paraffin-Embedded (FFPE) TissuesTamoxifen, N-Desmethyl-tamoxifen, 4-hydroxy-tamoxifen, Endoxifen4–2,000 (TAM, DMT), 0.4–200 (4-OH, END)81–106<9 (Inter- and Intra-assay)83–88[6]
Linearity, Accuracy, Precision, RecoveryDried Blood SpotsTamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen7.5-600 (TAM), 15-600 (NDT), 1-600 (EDF), 0.5-600 (HTF)94.5–110.3<10.7540–92[2]
Linearity, Accuracy, PrecisionPlasmaTamoxifen, N-desmethyl-tamoxifen, Endoxifen, 4-OH-Tam and their isomers0.6–2000 nM86–1030.2–8.4 (Intra-assay), 0.6–6.3 (Inter-assay)Not Reported[7]
Linearity, Accuracy, Precision, RecoveryPlasmaE- and Z-isomers of ENDX and its metabolites0.5–500 (ENDX)85-115Within acceptable range>90[8][9]

Experimental Protocols

The following are detailed methodologies from key experiments that have successfully utilized this compound as an internal standard.

Method 1: Quantification in FFPE Tissues
  • Sample Preparation: FFPE tissue samples are deparaffinized and homogenized.

  • Internal Standard Spiking: A working solution containing this compound (and other deuterated standards) is added to each homogenized sample to a final concentration of 10 ng/mL.

  • Extraction: Analytes and internal standards are extracted using an organic solvent. The extract is then evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Zorbax SB-C18 column (150 × 2.1 mm i.d., 3.5 μm particle size).

    • Mobile Phase: A gradient of 0.2% formic acid and acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 30 μL.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6]

Method 2: Quantification in Dried Blood Spots
  • Sample Preparation: A 3-mm disk is punched from the dried blood spot.

  • Internal Standard Spiking: The disk is placed in a tube, and an internal standard solution containing this compound is added.

  • Extraction: Analytes are extracted using ultrasound-assisted liquid extraction with an organic solvent mixture.

  • LC-MS/MS Analysis:

    • Column: Acquity® C18 column (150 × 2.1 mm, 1.7 μm).

    • Mobile Phase: A gradient of 0.1% formic acid (pH 2.7) and acetonitrile.

    • Total Run Time: 8 minutes.

    • Detection: Tandem mass spectrometry in positive electrospray ionization mode.[2]

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams visualize the tamoxifen metabolic pathway, a typical experimental workflow using this compound, and the logical basis for its use.

Tamoxifen_Metabolic_Pathway Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxy Tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4/5

Tamoxifen Metabolic Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification

LC-MS/MS Experimental Workflow

Internal_Standard_Logic cluster_analyte Analyte (N-Desmethyl Tamoxifen) cluster_is Internal Standard (this compound) Analyte Analyte in Sample Analyte_Loss Variable Loss during Sample Prep Analyte->Analyte_Loss Analyte_Signal Variable MS Signal (Matrix Effects) Analyte->Analyte_Signal Ratio Constant Analyte/IS Ratio Analyte_Loss->Ratio Analyte_Signal->Ratio IS Known Amount of IS Added IS_Loss Mirrors Analyte Loss IS->IS_Loss IS_Signal Mirrors Analyte Signal Variation IS->IS_Signal IS_Loss->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Rationale for Internal Standard Use

References

A Comparative Guide to Linearity Assessment for N-desmethyltamoxifen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the linearity performance of various analytical methods for the quantification of N-desmethyltamoxifen, a primary active metabolite of tamoxifen (B1202). The linearity of an analytical method is a critical parameter, demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range. This ensures accurate and reliable measurement of N-desmethyltamoxifen in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Comparison of Linearity Parameters for N-desmethyltamoxifen Quantification

The following table summarizes the linearity data from several published analytical methods. The key parameters for comparison include the analytical method employed, the calibration range, and the correlation coefficient (r²), which indicates the goodness of fit of the calibration curve.

Analytical MethodMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MSHuman Plasma1 - 500> 0.99[1]
UPLC-MS/MSRat Plasma2 - 6000.9945[2]
LC-MS/MSDried Blood Spots15 - 600> 0.99[3]
HPLC-PDAHuman Plasma8.5 - not specifiedNot specified[4]
HPLCHuman Plasma30 - 500Not specified[5]

Experimental Protocols for Linearity Assessment

The establishment of linearity is a fundamental component of bioanalytical method validation.[6][7][8] A generalized protocol, synthesized from established guidelines and published methods, is detailed below.

Objective: To demonstrate the linear relationship between the analytical instrument's response and the known concentrations of N-desmethyltamoxifen.

Materials:

  • N-desmethyltamoxifen reference standard

  • Internal standard (IS)

  • Blank biological matrix (e.g., human plasma, rat plasma)

  • Appropriate solvents for stock and working solutions (e.g., methanol, acetonitrile)

  • Calibrated analytical instruments (e.g., UPLC-MS/MS, HPLC-PDA)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of N-desmethyltamoxifen and a separate stock solution for the internal standard in a suitable organic solvent.

    • From the primary stock solution, prepare a series of working standard solutions of N-desmethyltamoxifen at different concentrations through serial dilution.

  • Preparation of Calibration Standards:

    • Spike the blank biological matrix with the working standard solutions to create a set of calibration standards.

    • According to ICH M10 guidelines, a minimum of six non-zero concentration levels should be prepared, spanning the expected range of the study samples.[6] This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[6]

    • A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be included.

  • Sample Analysis:

    • Process the calibration standards, quality control (QC) samples, and study samples in the same manner. This typically involves protein precipitation or liquid-liquid extraction, followed by evaporation and reconstitution.

    • Add the internal standard to all samples except the blank.

    • Inject the prepared samples into the analytical instrument (e.g., UPLC-MS/MS system).

  • Data Acquisition and Analysis:

    • For each calibration standard, determine the peak area response of N-desmethyltamoxifen and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of N-desmethyltamoxifen.

    • Perform a linear regression analysis on the data. The most common model is a weighted (1/x or 1/x²) linear regression.

    • The linearity of the method is evaluated based on the correlation coefficient (r or r²). A correlation coefficient greater than 0.99 is generally considered acceptable.

Workflow for Linearity Assessment

The following diagram illustrates the general workflow for establishing the linearity of a bioanalytical method for N-desmethyltamoxifen quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_analyte Prepare Analyte Stock Solution working_std Prepare Working Standard Solutions stock_analyte->working_std stock_is Prepare Internal Standard Stock Solution sample_proc Sample Processing (Extraction) stock_is->sample_proc cal_std Prepare Calibration Standards in Blank Matrix working_std->cal_std cal_std->sample_proc instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) sample_proc->instrument_analysis peak_integration Peak Area Integration instrument_analysis->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Perform Linear Regression cal_curve->regression linearity_eval Evaluate Linearity (r² > 0.99) regression->linearity_eval

Caption: General workflow for linearity assessment of N-desmethyltamoxifen.

References

The Analytical Edge: A Comparative Guide to the Bioanalytical Method Validation of N-Desmethyl Tamoxifen Using N-Desmethyl Tamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of tamoxifen (B1202) and its metabolites, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable data. This guide provides a comprehensive comparison of the performance of N-Desmethyl Tamoxifen-d5 as an internal standard in the validation of bioanalytical methods, juxtaposed with other commonly used deuterated standards.

This document delves into the quantitative performance data from various studies, offering a clear comparison of key validation parameters. Detailed experimental protocols and visual workflows are provided to support researchers in their method development and validation endeavors.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and other sources of variability. For the analysis of N-Desmethyl Tamoxifen, several deuterated internal standards are available, with this compound and Tamoxifen-d5 being prominent examples.

The following tables summarize the performance of bioanalytical methods for the quantification of N-Desmethyl Tamoxifen, categorized by the internal standard employed. This allows for a comparative assessment of their efficacy in achieving robust and reliable results.

Table 1: Method Performance Using this compound as Internal Standard

Validation ParameterN-Desmethyl TamoxifenReference
Linearity Range (ng/mL) 4 - 2,000[1]
Accuracy (%) 81 - 106[1]
Precision (CV%) < 9[1]
Recovery (%) 83 - 88[1]
Matrix Effect Not explicitly reported, but the use of a homologous deuterated standard is intended to minimize this effect.

Table 2: Method Performance Using Other Deuterated Internal Standards (e.g., Tamoxifen-d5)

Validation ParameterN-Desmethyl TamoxifenInternal Standard UsedReference
Linearity Range (ng/mL) 1 - 500Tamoxifen-d5[2]
Accuracy (%) Within ±15% of nominal valuesTamoxifen-d5[2]
Precision (CV%) Within-day and between-day imprecisions were satisfactory (specific values not detailed)Tamoxifen-d5[2]
Recovery (%) Not explicitly reportedTamoxifen-d5[2]
Matrix Effect Not explicitly reported, but implied to be controlled by the use of a deuterated standard.Tamoxifen-d5[2]

Table 3: Representative Lower Limits of Quantification (LLOQ) for N-Desmethyl Tamoxifen

LLOQ (ng/mL)Internal Standard UsedReference
2.00Propranolol (non-deuterated)[3]
4N-Desmethyl-tamoxifen-d5[1]
0.5N-Desmethyltamoxifen-d5[2]

Experimental Protocols

A detailed experimental protocol for the validation of a bioanalytical method for N-Desmethyl Tamoxifen using LC-MS/MS is outlined below. This protocol is a composite representation based on methodologies described in the scientific literature.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound at a concentration of 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • N-Desmethyl Tamoxifen: e.g., m/z 358.2 → 72.1

    • This compound: e.g., m/z 363.2 → 72.1

Method Validation Parameters

The method should be validated according to the FDA or ICH guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the study samples. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on at least three different days. Acceptance criteria are typically within ±15% of the nominal value (±20% for the LLOQ).

  • Recovery: The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the peak response of the analyte in a neat solution. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate and correct for matrix effects.

  • Stability: The stability of the analyte in the biological matrix should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizing the Pathway and Process

To better understand the context of this bioanalytical method, the following diagrams illustrate the metabolic pathway of tamoxifen and a typical experimental workflow.

tamoxifen_metabolism Tamoxifen Metabolic Pathway Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxy Tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4

Caption: Metabolism of Tamoxifen to its major metabolites.

bioanalytical_workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation Sample_Collection Plasma/Serum Sample Collection Spiking Spike with N-Desmethyl Tamoxifen-d5 Sample_Collection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Validation Parameter Assessment Quantification->Validation Results Acceptance Criteria Check Validation->Results

Caption: A typical workflow for bioanalytical method validation.

References

A Comparative Guide to N-desmethyltamoxifen and Endoxifen Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of tamoxifen (B1202) metabolism and its pharmacologically active derivatives, the purity and characterization of reference standards are paramount. This guide provides a comparative overview of commercially available reference standards for two key tamoxifen metabolites: N-desmethyltamoxifen and endoxifen (B1662132). This information is intended to assist in the selection of the most suitable materials for analytical method development, validation, and routine sample analysis.

Product Performance and Alternatives: A Comparative Analysis

N-desmethyltamoxifen and endoxifen are critical analytes in clinical and research settings for monitoring tamoxifen therapy and investigating its mechanism of action. Reference standards for these compounds are available from several reputable suppliers. The primary determinants of a standard's suitability are its purity, characterization, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA).

Below is a summary of key quantitative data for N-desmethyltamoxifen and endoxifen reference standards from various suppliers. It is important to note that while most suppliers guarantee a high level of purity, the extent of characterization and the specific analytical data provided can vary.

Table 1: Comparison of N-desmethyltamoxifen Reference Standards
SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (by HPLC)Format
Sigma-Aldrich N-Desmethyltamoxifen HCl15917-65-4C₂₅H₂₇NO·HCl393.95≥98%Solid
LGC Standards N-Desmethyl Tamoxifen Hydrochloride15917-65-4C₂₅H₂₇NO·HCl393.95>95%Neat
MedKoo N-Desmethyltamoxifen31750-48-8 (free base)C₂₅H₂₇NO357.50>98%Solid powder
Selleck Chemicals N-Desmethyltamoxifen hydrochlorideNot SpecifiedC₂₅H₂₇NO·HCl393.95Not SpecifiedSolid
Veeprho N-Nitroso Desmethyl TamoxifenNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 2: Comparison of Endoxifen Reference Standards
SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (by HPLC)Format
Sigma-Aldrich (Z)-Endoxifen112093-28-4C₂₅H₂₇NO₂373.49≥98%Powder
Cayman Chemical (E/Z)-Endoxifen110025-28-0C₂₅H₂₇NO₂373.5≥98% (mixture of isomers)[1]Crystalline solid[1]
Pharmaffiliates (Z)-4-Hydroxy-N-desmethyl Tamoxifen112093-28-4C₂₅H₂₇NO₂373.49Not SpecifiedOff-White to Pale Red Solid
Achemtek Endoxifen112093-28-4C₂₅H₂₇NO₂373.4998+%Not Specified
Biosynth Z-Endoxifen112093-28-4C₂₅H₂₇NO₂373.49Not SpecifiedSolid
MOLNOVA Endoxifen E-isomer hydrochloride1197194-61-8C₂₅H₂₈ClNO₂409.9598%Not Specified

Experimental Protocols

Accurate quantification of N-desmethyltamoxifen and endoxifen relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common technique. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and characterization of reference standards.

High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for the simultaneous determination of tamoxifen and its metabolites, including N-desmethyltamoxifen and endoxifen, in biological matrices involves the following steps:

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is commonly employed to isolate the analytes from the matrix (e.g., plasma, serum). Protein precipitation is also a viable method.

  • Chromatographic Separation: A reversed-phase C18 column is frequently used.[2] An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic modifier (e.g., acetonitrile) is typical.[2][3]

  • Detection: UV detection is a common and cost-effective method. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred technique.[4][5] The LC-MS/MS method offers high specificity, accuracy, and sensitivity.[4]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared using certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of reference standards.

  • Sample Preparation: A few milligrams of the reference standard are dissolved in a deuterated solvent (e.g., DMSO-d₆).[6]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals. NOESY or ROESY experiments are particularly useful for determining the stereochemistry (Z- or E-isomer) of the molecule.[7]

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations are analyzed to confirm the chemical structure of the compound and to identify any impurities.

Visualizing Key Processes

To aid in the understanding of the relevant biological and analytical pathways, the following diagrams have been generated.

Tamoxifen_Metabolism Tamoxifen Metabolic Pathway Tamoxifen Tamoxifen N_Desmethyltamoxifen N_Desmethyltamoxifen Tamoxifen->N_Desmethyltamoxifen CYP3A4/5 4-Hydroxytamoxifen (B85900) 4-Hydroxytamoxifen Tamoxifen->4-Hydroxytamoxifen CYP2D6 Endoxifen Endoxifen N_Desmethyltamoxifen->Endoxifen CYP2D6 4-Hydroxytamoxifen->Endoxifen CYP3A4

Caption: Metabolic conversion of tamoxifen to its active metabolites.

Experimental_Workflow Analytical Workflow for Tamoxifen Metabolites cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma/Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution HPLC_Separation HPLC Separation (C18 Column) Evaporation_Reconstitution->HPLC_Separation Detection UV or MS/MS Detection HPLC_Separation->Detection Quantification Quantification against Reference Standards Detection->Quantification

Caption: A typical experimental workflow for the analysis of tamoxifen metabolites.

References

Safety Operating Guide

Safe Disposal of N-Desmethyl Tamoxifen-d5: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Desmethyl Tamoxifen-d5, a deuterated metabolite of Tamoxifen (B1202). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information is based on safety data sheets for Tamoxifen and its derivatives, as specific disposal protocols for the deuterated compound are not distinctly outlined. Given the hazardous nature of the parent compound, this compound should be handled with the utmost care.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of dust or aerosols, especially when handling the solid form.
Ventilation A well-ventilated area, preferably a chemical fume hoodTo minimize inhalation exposure.

II. Hazard Identification and Classification

This compound should be handled as a hazardous compound, taking into account the classifications of its parent compound, Tamoxifen. The following table summarizes the key hazard statements.[1]

Table 2: Hazard Classification for Tamoxifen (Parent Compound)

Hazard StatementGHS ClassificationDescription
H350 Carcinogenicity (Category 1A)May cause cancer.[1]
H360 Reproductive toxicity (Category 1B)May damage fertility or the unborn child.[1]
H410 Hazardous to the aquatic environment, long-term hazard (Category 1)Very toxic to aquatic life with long lasting effects.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. This procedure should be adapted to comply with your institution's specific chemical hygiene plan and waste disposal guidelines.

1. Initial Assessment:

  • Determine the physical state of the waste (solid or liquid).

  • Estimate the quantity of waste to be disposed of.

  • Identify any solvents or other chemicals mixed with the this compound.

2. Containment:

  • Place the waste in a chemically compatible, leak-proof container.

  • The container must be clearly labeled with the chemical name ("this compound") and any other components of the waste mixture.

  • Ensure the container is sealed to prevent spills or the release of vapors.

3. Waste Segregation:

  • Segregate the this compound waste from other waste streams (e.g., biological, radioactive, or sharps waste).

  • Do not mix with incompatible materials.

4. Storage:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.[2]

5. Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Ventilate the space.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully sweep or scoop up the absorbed material. Place the contaminated absorbent material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent disposal pathway, as well as the metabolic pathway of its parent compound, Tamoxifen.

G cluster_workflow Experimental Workflow & Waste Generation cluster_disposal Disposal Pathway prep Sample Preparation (e.g., as internal standard) analysis LC-MS/MS Analysis prep->analysis waste_gen Waste Generation (Unused material, contaminated vials, etc.) analysis->waste_gen collect Collect Waste in Labeled, Sealed Container waste_gen->collect segregate Segregate from Other Waste Streams collect->segregate store Store in Designated Secure Area segregate->store dispose Dispose via Licensed Waste Contractor store->dispose

Figure 1. A logical workflow for the handling and disposal of this compound.

G tamoxifen Tamoxifen desmethyl N-Desmethyl Tamoxifen tamoxifen->desmethyl CYP3A4/5 hydroxy 4-Hydroxy Tamoxifen tamoxifen->hydroxy CYP2D6 endoxifen Endoxifen (Active Metabolite) desmethyl->endoxifen CYP2D6 hydroxy->endoxifen CYP3A4/5

Figure 2. The primary metabolic pathway of Tamoxifen in the liver.[3]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling N-Desmethyl Tamoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Desmethyl Tamoxifen-d5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize exposure risk and ensure safe laboratory operations and disposal. This compound is the deuterated form of a major metabolite of Tamoxifen.[1][2] Tamoxifen is classified as a hazardous drug, a known carcinogen (IARC Group 1), and a reproductive hazard.[3][4][5][6][7] Therefore, handling its metabolites, including the deuterated form, requires stringent safety precautions.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. Based on the potential for splashes and other forms of exposure, the following PPE is mandatory.

Equipment/MeasureSpecificationRationale
Gloves Double pair of chemical-resistant nitrile gloves.[3][4][8][9]To prevent skin contact and absorption. The outer gloves should be changed frequently, especially if contaminated.[8][9]
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.[3][4][9][10]To protect eyes from splashes, vapors, or airborne particles.[9]
Protective Clothing A lab coat, scrubs, or a disposable gown.[3][4][8][10]To protect skin and clothing from contamination. Contaminated garments should be disposed of as hazardous waste.[10]
Respiratory Protection A NIOSH-approved N100 respirator may be required if engineering controls are unavailable or when handling powders outside of a containment system.[9][10]To prevent inhalation of dust or aerosols.[11]
Footwear Closed-toe shoes.[4][10]To protect feet from spills.
II. Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing risk. This plan covers the entire workflow from preparation to disposal.

A. Preparation and Weighing (Solid Compound)

  • Engineering Controls : All handling of this compound powder, including weighing, must be conducted within a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation exposure.[3][8]

  • Work Surface Preparation : Line the work area with a plastic-backed absorbent pad to contain any potential spills.[4][8] Secure the edges to prevent movement.[8]

  • Aerosol Prevention : Handle the compound carefully to avoid generating dust or aerosols.[5][8]

B. Solution Preparation and Handling (Liquid Form)

  • Engineering Controls : Preparation, reconstitution, and dilution of the compound should be performed in a chemical fume hood or a Class II, Type B biosafety cabinet.[4][10]

  • Syringe Safety : Use safety-engineered syringes (e.g., Luer-lock) for all injections to prevent accidental needlesticks.[4] Never recap, bend, or shear needles.[3][8]

C. Decontamination and Cleaning

  • Surface Decontamination : Clean contaminated lab surfaces and equipment with a detergent and water solution, followed by a thorough rinsing.[4] Some protocols also recommend using a dilute bleach solution.[3]

  • Glassware Decontamination : Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[8]

  • Spill Management :

    • Evacuate non-essential personnel from the area.[11]

    • For liquid spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[9][11]

    • For solid spills, gently cover the powder with wet paper towels to avoid creating dust before carefully wiping it up.[9]

    • Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[9][11]

III. Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.

  • Waste Segregation : All disposable materials contaminated with this compound, including gloves, lab coats, absorbent pads, and empty containers, must be segregated as hazardous chemical waste.[8][11]

  • Containment : Place all solid and liquid hazardous waste into clearly labeled, leak-proof containers.[8][11]

  • Sharps Disposal : Dispose of all used needles and syringes in a designated sharps container destined for incineration.[8]

  • Final Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][8][12] Do not discharge the product into drains.[5][12]

IV. Emergency Procedures

In case of accidental exposure, immediate action is required.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[6][10]

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3][10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[13]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][10]

Safety and Handling Workflow

prep Preparation (Fume Hood/BSC) handling Handling Compound (Weighing/Solution Prep) prep->handling Step 2 ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) ppe->prep Step 1 decon Decontamination (Work Surfaces & Equipment) handling->decon Step 3 waste Waste Segregation & Disposal (Hazardous & Sharps Waste) decon->waste Step 4 doff_ppe Doff PPE waste->doff_ppe Step 5 wash Wash Hands Thoroughly doff_ppe->wash Step 6

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.